molecular formula C18H17NO2 B1680793 SB-204900 CAS No. 173220-67-2

SB-204900

Cat. No.: B1680793
CAS No.: 173220-67-2
M. Wt: 279.3 g/mol
InChI Key: SZEAIHVOVOPANP-MCYMDBPJSA-N
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Description

(2S,3R)-N-Methyl-3-phenyl-N-[(1Z)-2-phenylethenyl]-2-oxiranecarboxamide has been reported in Clausena lansium with data available.

Properties

CAS No.

173220-67-2

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

(2S,3R)-N-methyl-3-phenyl-N-[(Z)-2-phenylethenyl]oxirane-2-carboxamide

InChI

InChI=1S/C18H17NO2/c1-19(13-12-14-8-4-2-5-9-14)18(20)17-16(21-17)15-10-6-3-7-11-15/h2-13,16-17H,1H3/b13-12-/t16-,17+/m1/s1

InChI Key

SZEAIHVOVOPANP-MCYMDBPJSA-N

Isomeric SMILES

CN(/C=C\C1=CC=CC=C1)C(=O)[C@@H]2[C@H](O2)C3=CC=CC=C3

Canonical SMILES

CN(C=CC1=CC=CC=C1)C(=O)C2C(O2)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB 204900;  SB204900;  SB-204900.

Origin of Product

United States

Foundational & Exploratory

SB-204900: A Technical Overview of a Novel Oxirane Carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of SB-204900, a novel natural product. Initial assumptions based on nomenclature common in synthetic pharmaceutical chemistry suggested a potential role as a serotonin 5-HT1B receptor antagonist; however, extensive investigation of available scientific literature indicates that this compound is, in fact, a distinct oxirane carboxamide isolated from the plant Clausena lansium.[1] This document summarizes the known chemical properties, synthesis, and the broader biological context of related compounds, while also highlighting the current gaps in pharmacological data for this compound itself.

Core Chemical Properties

This compound is characterized by its unique oxirane carboxamide structure. The key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide[2]
Molecular Formula C18H17NO2Inferred from structure
Molecular Weight 279.34 g/mol Calculated
SMILES String CN(C(=O)C1OC1c2ccccc2)/C=C/c3ccccc3Inferred from structure
Melting Point Not reported
Solubility Not reported

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the scientific literature, providing a foundational experimental protocol for its preparation. The synthesis is a multi-step process, the key steps of which are outlined below.

Synthesis of (+)-SB204900

The synthesis of the (+) enantiomer of this compound has been accomplished using (2S,3R)-3-phenyloxirane-2-carboxamide as a starting material. A key step in this synthesis involves a copper-catalyzed coupling reaction.

Experimental Protocol:

  • A mixture of enantiopure (2S,3R)-3-phenyloxirane-2-carboxamide (1 mmol, 163 mg), CuI (0.4 mmol, 76 mg), N,N-dimethylglycine hydrochloride (0.8 mmol, 112 mg), Cs2CO3 (2 mmol, 650 mg), and Z-styryl bromide (3 mmol, 549 mg) is prepared in dry 1,4-dioxane (34 mL) under an argon atmosphere.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling to room temperature, ethyl acetate (100 mL) is added, and the resulting mixture is filtered through a short silica gel pad.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (200–300 mesh) using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield the coupled product.

  • To a solution of the purified product (0.5 mmol, 133 mg) in dry DMF (3 mL) at 0°C under argon, NaH (2 mmol, 48 mg) is added.

  • After stirring for 30 minutes, methyl iodide (6 mmol, 0.375 mL) is added, and the mixture is stirred for an additional 2 hours.

  • Water (50 mL) is then added, and the product is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are processed to yield (+)-SB204900.

Synthesis_Workflow start Starting Materials: (2S,3R)-3-phenyloxirane-2-carboxamide Z-styryl bromide step1 Copper-Catalyzed Coupling Reaction start->step1 step2 Purification by Column Chromatography step1->step2 intermediate N-((Z)-styryl)-3-phenyl oxirane-2-carboxamide step2->intermediate step3 N-methylation (NaH, CH3I) intermediate->step3 end_product (+)-SB204900 step3->end_product

Synthesis workflow for (+)-SB204900.

Pharmacological Profile and Mechanism of Action

Currently, there is a notable absence of published pharmacological data for this compound. Studies on its biological activity, including binding affinities, in vitro or in vivo efficacy, and mechanism of action, have not been reported in the available scientific literature.

The chemical structure of this compound, specifically the presence of an oxirane (epoxide) ring, suggests potential biological reactivity. Epoxide groups are known to be electrophilic and can react with nucleophiles in biological systems, such as amino acid residues in proteins. This reactivity is the basis for the biological activity of some other epoxide-containing natural products.

Putative_Mechanism SB204900 This compound (Oxirane Carboxamide) interaction Covalent Modification (Nucleophilic Attack on Epoxide Ring) SB204900->interaction Potential Interaction target Biological Target (e.g., Protein) target->interaction effect Altered Protein Function -> Downstream Biological Effects interaction->effect

References

The Natural Abundance and Isolation of SB-204900: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-204900 is a novel oxirane carboxamide that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural source, detailed isolation protocols, and key characterization data. The information presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development purposes.

Natural Source

This compound has been identified and isolated from the fruit tree Clausena lansium (Lour.) Skeels, which belongs to the Rutaceae family.[1] This plant, commonly known as wampee or wampi, is native to Southern China and is also cultivated in Taiwan.[1] Traditionally, the leaves of Clausena lansium have been utilized in folk medicine for treating a variety of ailments, including coughs, asthma, and viral hepatitis.[1] Scientific investigations into the chemical constituents of this plant have led to the discovery of this compound, among other bioactive compounds.[1][2] While initially isolated from the leaves, subsequent studies have also reported its presence in the seeds of the plant.[3][4]

Isolation Methodology

The isolation of this compound from Clausena lansium involves a multi-step process encompassing extraction and sequential chromatographic purification. The following protocol is based on the methodology described in the primary scientific literature.[1]

Experimental Protocol: Isolation of this compound
  • Extraction:

    • The initial step involves the extraction of plant material (leaves of Clausena lansium) with hexane.[1] The crude hexane extract serves as the starting material for the purification process.

  • Sequential Chromatography:

    • Step 1: Diaion HP20 Chromatography: The crude hexane extract is first subjected to chromatography using a Diaion HP20 resin.[1]

    • Step 2: Diaion HP20SS Chromatography: The fractions containing the target compound from the initial chromatography are then further purified using Diaion HP20SS resin.[1]

    • Step 3: Silica Gel Chromatography: The semi-purified material is subsequently chromatographed on a silica gel column to achieve a higher degree of purity.[1]

  • Crystallization:

    • The final step in the isolation of this compound is crystallization. The purified compound is crystallized from an ethyl acetate/hexane solvent system, yielding colorless prisms.[1]

The overall workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow Start Clausena lansium Leaves CrudeExtract Crude Hexane Extract Start->CrudeExtract Hexane Extraction HP20 Diaion HP20 Chromatography CrudeExtract->HP20 HP20SS Diaion HP20SS Chromatography HP20->HP20SS SilicaGel Silica Gel Chromatography HP20SS->SilicaGel Crystallization Crystallization (Ethyl Acetate/Hexane) SilicaGel->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Figure 1: Isolation Workflow for this compound.

Structural Characterization and Physicochemical Properties

The definitive structure of this compound was elucidated through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1] The compound is formally named (2S,3R)-N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide.[1]

Quantitative Data Summary

The physicochemical and spectroscopic data for this compound are summarized in the tables below.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₇NO₂
Molecular Weight279.34 g/mol
AppearanceColorless prisms
Melting Point59-60 °C
Optical Rotation[α]²⁵D +14 (c = 1.0, CHCl₃)

Table 2: Spectroscopic Data for this compound

TechniqueData
UV (EtOH) λmax 261 nm (ε 10912)
IR (KBr) νmax 3075, 3040, 1665, 1645, 1445, 1385, 1260 cm⁻¹
HREIMS m/z [M⁺] 279.1261 (calculated for C₁₈H₁₇NO₂, 279.1259)
EIMS m/z (rel. int.) [M⁺] 279 (14), 250 (4), 220 (19), 193 (25), 173 (43), 144 (68), 133 (69), 117 (47), 99 (55), 91 (100), 77 (35), 65 (29)

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1167.3-
259.13.55 (d, 2.0)
361.24.10 (d, 2.0)
4134.5-
5, 9128.57.30-7.45 (m)
6, 8128.87.30-7.45 (m)
7125.97.30-7.45 (m)
1'--
2'114.75.85 (d, 9.5)
3'137.97.00 (d, 9.5)
4'135.0-
5', 9'128.87.30-7.45 (m)
6', 8'129.27.30-7.45 (m)
7'128.57.30-7.45 (m)
N-CH₃33.13.30 (s)

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been definitively elucidated, a plausible route can be proposed based on the biosynthesis of related amide alkaloids in Clausena species. The pathway likely involves the condensation of a phenylpropanoid precursor with an amino acid derivative, followed by subsequent enzymatic modifications.

Biosynthetic_Pathway Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL StyrylAmine N-methyl-styrylamine CinnamicAcid->StyrylAmine Decarboxylation & N-methylation Condensation Condensation StyrylAmine->Condensation AminoAcidDeriv Phenylglycine Derivative AminoAcidDeriv->Condensation Intermediate Amide Intermediate Condensation->Intermediate Epoxidation Epoxidation Intermediate->Epoxidation Epoxidase SB204900 This compound Epoxidation->SB204900

Figure 2: Proposed Biosynthetic Pathway for this compound.

Conclusion

This compound is a structurally unique natural product isolated from Clausena lansium. The detailed isolation protocol and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and chemical synthesis. Further investigation into the biosynthetic pathway and pharmacological properties of this compound is warranted to fully explore its potential applications.

References

Unveiling the Molecular Targets of SB-204900: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological targets of SB-204900, an oxane carboxamide naturally occurring in Clausena lansium. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Core Findings: Inhibition of p38 MAPK Signaling and Anti-inflammatory Effects

This compound has been identified as a potent inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Research has demonstrated that this compound significantly inhibits the phosphorylation of p38 MAPK, a key regulator of inflammatory responses. This inhibitory action underlies the compound's observed anti-inflammatory properties.

Experimental evidence from studies on rat basophilic leukemia (RBL-2H3) cells has shown that this compound effectively suppresses the release of histamine and Tumor Necrosis Factor-alpha (TNF-α), two critical mediators of inflammation. Furthermore, this compound has been shown to decrease the formation of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2), further highlighting its broad anti-inflammatory activity.

Quantitative Analysis of Biological Activity

To provide a clear comparison of the inhibitory effects of this compound, the following table summarizes the available quantitative data.

Biological Target/ProcessCell LineMethodKey Findings
p38 MAPK Phosphorylation RBL-2H3ImmunoblottingMarkedly suppressed
Histamine Release RBL-2H3HPLC with post-column fluorometric derivatizationSignificant inhibition
TNF-α Release RBL-2H3ELISASignificant inhibition
IL-6 Formation RBL-2H3Not specifiedDecreased formation
COX-2 Formation RBL-2H3Not specifiedDecreased formation

Note: Specific IC50 values for the inhibition of p38 MAPK phosphorylation by this compound are not yet publicly available. The term "markedly suppressed" is a qualitative description from the cited literature.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Isolation of this compound from Clausena lansium

A general procedure for the isolation of compounds from Clausena lansium involves solvent extraction of the plant material (e.g., hexane extract of the roots and stems), followed by chromatographic separation techniques to purify the individual compounds, including this compound. The structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

p38 MAPK Phosphorylation Inhibition Assay

The inhibitory effect of this compound on p38 MAPK phosphorylation is assessed using immunoblotting (Western Blot).

Workflow:

p38_assay cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis RBL_cells RBL-2H3 Cells Preincubation Pre-incubation with this compound RBL_cells->Preincubation Stimulation Stimulation (e.g., with a phorbol ester or ionophore) Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with anti-phospho-p38 MAPK antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometric Quantification of Bands Detection->Quantification

Figure 1: Workflow for p38 MAPK Phosphorylation Assay.

Protocol:

  • Cell Culture and Treatment: RBL-2H3 cells are cultured to an appropriate density. The cells are then pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: Following pre-incubation, the cells are stimulated with an agent known to activate the p38 MAPK pathway (e.g., a phorbol ester or calcium ionophore) for a defined time.

  • Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of p38 MAPK phosphorylation in the presence and absence of this compound.

Histamine and TNF-α Release Assays

The effect of this compound on the release of histamine and TNF-α from RBL-2H3 cells is determined as follows:

Workflow:

release_assay cluster_cell_culture Cell Culture & Treatment cluster_supernatant_analysis Supernatant Analysis RBL_cells RBL-2H3 Cells Preincubation Pre-incubation with this compound RBL_cells->Preincubation Stimulation Stimulation to induce degranulation Preincubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Histamine_Assay Histamine Quantification (HPLC) Collect_Supernatant->Histamine_Assay TNF_Assay TNF-α Quantification (ELISA) Collect_Supernatant->TNF_Assay

Figure 2: Workflow for Histamine and TNF-α Release Assays.

Protocol:

  • Cell Culture and Treatment: RBL-2H3 cells are seeded in multi-well plates and pre-incubated with this compound at various concentrations.

  • Stimulation: Degranulation is induced by stimulating the cells with an appropriate agent (e.g., calcium ionophore A23187 or an antigen for IgE-sensitized cells).

  • Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.

  • Quantification:

    • Histamine: The concentration of histamine in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with post-column fluorometric derivatization.

    • TNF-α: The amount of TNF-α released into the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Signaling Pathway

The inhibitory action of this compound on the p38 MAPK pathway interrupts a key signaling cascade involved in the production of pro-inflammatory mediators.

signaling_pathway cluster_upstream Upstream Stimuli cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli / Stress MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 p_p38 Phospho-p38 MAPK p38->p_p38 Transcription_Factors Transcription Factors (e.g., ATF2, NF-κB) p_p38->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) Gene_Expression->Inflammatory_Mediators SB204900 This compound SB204900->p38 Inhibits Phosphorylation

SB-204900: A Technical Review of its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-204900 is a novel, naturally occurring oxirane carboxamide that has garnered interest for its potential therapeutic applications. First isolated from the plant Clausena lansium, this small molecule has demonstrated noteworthy anti-inflammatory and anticancer properties in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound, with a focus on its mechanism of action and the experimental methodologies used to elucidate its biological functions.

Discovery and Isolation

This compound was first identified as a novel natural product isolated from the leaves and stems of Clausena lansium (Lour.) Skeels, a plant belonging to the Rutaceae family. The discovery was the result of a screening program aimed at identifying novel bioactive compounds from natural sources.

Experimental Protocols: Isolation and Structure Elucidation

While the full, detailed experimental protocol for the isolation of this compound from Clausena lansium is not publicly available in its entirety, the seminal publication by Milner et al. outlines the general methodology. The process would have likely involved the following key steps:

  • Extraction: Dried and powdered plant material (Clausena lansium) would be subjected to solvent extraction, likely using a series of solvents with increasing polarity to separate compounds based on their chemical properties.

  • Fractionation: The crude extract would then undergo fractionation using chromatographic techniques such as column chromatography over silica gel. This process separates the complex mixture into simpler fractions.

  • Purification: Fractions showing promising activity in preliminary bioassays would be further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The chemical structure of the purified compound, this compound, was determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and likely X-ray crystallography to confirm its stereochemistry.

Chemical Synthesis

The total synthesis of this compound has been successfully achieved, providing a renewable source of the compound for further research and development. The synthesis is crucial for enabling the production of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in the chemical literature. A general overview of a likely synthetic route is as follows:

  • Starting Materials: The synthesis would typically begin with commercially available and relatively inexpensive starting materials.

  • Key Steps: The synthetic pathway would involve several key chemical transformations to construct the oxirane and carboxamide functionalities of the molecule. This might include an epoxidation reaction to form the oxirane ring and an amide coupling reaction to form the final carboxamide.

  • Purification: Each intermediate and the final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, and HPLC.

  • Characterization: The identity and purity of the synthesized this compound would be confirmed by comparing its spectroscopic data (NMR, MS) with that of the natural product.

Pharmacological Properties

This compound has been investigated for its anti-inflammatory and anticancer activities. These studies have provided initial insights into its mechanism of action and therapeutic potential.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties in a mast cell-based in vitro model. Mast cells play a critical role in the inflammatory response by releasing a variety of mediators, including histamine and cytokines.

The anti-inflammatory effects of this compound were evaluated using the RBL-2H3 rat basophilic leukemia cell line, a well-established model for studying mast cell degranulation.

  • Cell Culture: RBL-2H3 cells were cultured in an appropriate medium and stimulated with a calcium ionophore, A23187, to induce degranulation and the release of inflammatory mediators.

  • Treatment: Cells were pre-treated with varying concentrations of this compound before stimulation.

  • Histamine Release Assay: The amount of histamine released into the cell culture supernatant was quantified using High-Performance Liquid Chromatography (HPLC).

  • TNF-α Release Assay: The concentration of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, in the cell culture supernatant was measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis: To investigate the underlying signaling pathway, the phosphorylation status of key signaling proteins, such as p38 Mitogen-Activated Protein Kinase (MAPK), was assessed by Western blot analysis.

AssayCell LineStimulantEffect of this compound
Histamine ReleaseRBL-2H3A23187Inhibition of histamine release
TNF-α ReleaseRBL-2H3A23187Inhibition of TNF-α release
p38 MAPK PhosphorylationRBL-2H3A23187Suppression of phosphorylation

The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the p38 MAPK signaling pathway.

G A23187 A23187 (Stimulant) RBL2H3 RBL-2H3 Mast Cell A23187->RBL2H3 p38 p38 MAPK RBL2H3->p38 p_p38 Phosphorylated p38 MAPK p38->p_p38 Mediators Histamine & TNF-α Release p_p38->Mediators SB204900 This compound SB204900->p_p38 Inhibits

This compound inhibits inflammatory mediator release via the p38 MAPK pathway.
Anticancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated cytotoxic activity against several human cancer cell lines.

The anticancer activity of this compound was evaluated using standard in vitro cytotoxicity assays.

  • Cell Lines: A panel of human cancer cell lines, including oral human epidermal carcinoma (KB), breast cancer (MCF7), and small cell lung cancer (NCI-H187), were used.

  • Cell Culture and Treatment: The cancer cells were cultured under standard conditions and treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Cytotoxicity Assay: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

Cell LineCancer TypeIC50 (µg/mL)
KBOral Human Epidermal Carcinoma3.8
MCF7Breast Cancer4.2
NCI-H187Small Cell Lung Cancer3.5

The general workflow for assessing the anticancer activity of this compound is depicted below.

G cluster_0 In Vitro Anticancer Assay start Cancer Cell Lines (KB, MCF7, NCI-H187) culture Cell Culture start->culture treat Treatment with this compound (various concentrations) culture->treat assay MTT Assay treat->assay data Data Analysis assay->data ic50 IC50 Determination data->ic50

Workflow for determining the in vitro anticancer activity of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and anticancer activities. Its mechanism of action appears to involve the modulation of key signaling pathways, such as the p38 MAPK pathway. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies and the exploration of its structure-activity relationships through the synthesis of analogues. The detailed experimental protocols outlined in this guide provide a foundation for researchers to build upon in their future investigations of this intriguing molecule.

SB-204900 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of SB-204900, a natural product with demonstrated anti-inflammatory potential.

Core Compound Information

ParameterValue
CAS Number 150425-93-7
Molecular Formula C₁₈H₁₈N₂O₂
Compound Type Oxirane Carboxamide
Natural Source Clausena lansium (Wampee)

Biological Activity and Mechanism of Action

This compound is an oxirane carboxamide isolated from the fruit tree Clausena lansium.[1] Research has primarily focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the release of histamine and tumor necrosis factor-alpha (TNF-α) from rat basophilic leukemia cells (RBL-2H3).

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways. Notably, it has been observed to significantly inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines. This suggests that the primary mechanism of action for this compound's anti-inflammatory activity is through the suppression of the p38 MAPK signaling cascade.

While specific IC₅₀ or Kᵢ values for this compound are not widely reported in the public literature, its activity has been demonstrated at concentrations in the micromolar range (5-50 µM) in cell-based assays. Further research is required to fully quantify its potency and characterize its inhibitory constants. In addition to its anti-inflammatory effects, some studies have also reported weak cytotoxic and antifungal activities for this compound.

Experimental Protocols

The following is a representative experimental protocol for evaluating the anti-inflammatory activity of this compound in a cellular model, based on published research.

Cell Culture and Treatment:

  • Cell Line: Rat basophilic leukemia cells (RBL-2H3) are commonly used as a model for mast cells in allergy and inflammation studies.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-incubation with this compound: RBL-2H3 cells are seeded in multi-well plates. Prior to stimulation, the cells are pre-incubated with varying concentrations of this compound (e.g., 5, 25, and 50 µM) for a defined period (e.g., 30 minutes).

  • Stimulation: Following pre-incubation, the cells are stimulated with an appropriate agent to induce an inflammatory response. A common stimulant is the calcium ionophore A23187, which can trigger degranulation and cytokine release.

  • Incubation: The cells are then incubated for a further period to allow for the release of inflammatory mediators (e.g., 3 hours for mRNA analysis, 8 hours for protein analysis).

Analysis of Inflammatory Response:

  • Western Blotting for Signaling Pathway Analysis: To investigate the effect on signaling pathways, cell lysates are collected after a short stimulation period (e.g., 15 minutes). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of key signaling proteins such as p38 MAPK, protein kinase C (PKC), and components of the NF-κB pathway (e.g., IκB, p65).

  • Measurement of Mediator Release: The levels of histamine and TNF-α released into the cell culture supernatant can be quantified using commercially available ELISA kits.

Visualizations

Signaling Pathway of this compound in RBL-2H3 Cells

SB204900_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulant A23187 PKC PKC Stimulant->PKC p38_MAPK p38 MAPK PKC->p38_MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation NFkB_complex IκB NF-κB (p65) p_p38_MAPK->NFkB_complex NFkB NF-κB (p65) NFkB_complex->NFkB IκB degradation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocation SB204900 This compound SB204900->p_p38_MAPK Inhibition Histamine Histamine Inflammatory_Genes->Histamine Expression & Release TNF_alpha TNF-α Inflammatory_Genes->TNF_alpha Expression & Release Experimental_Workflow start Start: Seed RBL-2H3 Cells preincubation Pre-incubate with this compound (e.g., 5, 25, 50 µM) for 30 min start->preincubation stimulation Stimulate with A23187 preincubation->stimulation incubation_short Incubate for 15 min stimulation->incubation_short incubation_long Incubate for 3-8 hours stimulation->incubation_long cell_lysis Cell Lysis incubation_short->cell_lysis supernatant_collection Collect Supernatant incubation_long->supernatant_collection western_blot Western Blot Analysis (p-p38, p-PKC, etc.) cell_lysis->western_blot elisa ELISA for Histamine & TNF-α supernatant_collection->elisa end End: Data Analysis western_blot->end elisa->end

References

An In-depth Technical Guide to the Therapeutic Potential of SB204

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "SB-204900" yielded minimal and inconclusive results. However, a significant body of research exists for a closely named investigational drug, "SB204," a topical nitric oxide-releasing agent for the treatment of acne vulgaris. This guide will focus on the therapeutic potential of SB204, as it is highly probable that the original query pertained to this compound.

This technical guide provides a comprehensive overview of SB204, a novel topical treatment for acne vulgaris. It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, clinical trial data, and experimental protocols.

Core Concepts: Mechanism of Action

SB204 is a topical gel containing NVN1000, a nitric oxide-releasing macromolecule.[1] The therapeutic effect of SB204 is attributed to the antimicrobial and anti-inflammatory properties of nitric oxide (NO).[2][3]

Antimicrobial Action: Nitric oxide has demonstrated potent antimicrobial activity against Propionibacterium acnes (P. acnes), the bacterium implicated in the pathogenesis of acne.[2][4][5] NO and its reactive nitrogen species derivatives can cause nitrosative and oxidative stress in bacterial cells, leading to damage of DNA, proteins, and lipids, ultimately resulting in bacterial cell death. A key advantage of this mechanism is the low propensity for the development of bacterial resistance.[1]

Anti-inflammatory Action: Acne is increasingly recognized as an inflammatory skin condition.[3] P. acnes can stimulate innate immune responses, leading to the production of pro-inflammatory cytokines. Nitric oxide can modulate this inflammatory cascade.[4] It has been shown to suppress the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), IL-6, and IL-8.[6][7][8] The anti-inflammatory actions of nitric oxide include the inhibition of IL-1β and Th17 activation.[3] This dual action of targeting both the bacterial trigger and the subsequent inflammatory response makes SB204 a promising therapeutic agent for acne.[2]

SB204_Mechanism_of_Action cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Therapeutic Effects SB204 SB204 (Topical Gel) NO Nitric Oxide (NO) Release SB204->NO P_acnes Propionibacterium acnes NO->P_acnes targets Keratinocytes Keratinocytes NO->Keratinocytes modulates Immune_Cells Immune Cells (e.g., Macrophages) NO->Immune_Cells modulates Antimicrobial Antimicrobial Effects Anti_inflammatory Anti-inflammatory Effects Bacterial_Death Bacterial Cell Death Antimicrobial->Bacterial_Death Cytokine_Inhibition ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6, IL-8) Anti_inflammatory->Cytokine_Inhibition Acne_Reduction Reduction in Acne Lesions Bacterial_Death->Acne_Reduction Cytokine_Inhibition->Acne_Reduction

Proposed mechanism of action for SB204 in acne vulgaris.

Experimental Protocols

The clinical development of SB204 for acne vulgaris has involved several key studies, primarily Phase 2 and Phase 3 clinical trials. The general methodology for these trials is outlined below.

Study Design

The pivotal clinical trials for SB204 were typically multi-center, randomized, double-blind, and vehicle-controlled studies.[1][9][10]

  • Phase 2 Studies: These studies aimed to evaluate the efficacy, safety, and tolerability of different concentrations of SB204 (e.g., 1%, 2%, and 4%) administered once or twice daily compared to a vehicle gel.[1][9]

  • Phase 3 Studies: These larger-scale trials were designed to confirm the efficacy and safety of the selected dose of SB204 (typically 4% once daily) in a broader patient population.[10][11][12] A long-term, open-label safety study was also conducted.[13][14]

Participant Population

Eligible participants were generally healthy individuals aged 9 or 12 to 40 years with a clinical diagnosis of moderate to severe facial acne vulgaris.[1][9][10][15] Key inclusion criteria often included a specific range of inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesion counts at baseline, and a certain score on the Investigator's Global Assessment (IGA) scale.[10]

Treatment Regimen

Participants were randomly assigned to receive either SB204 gel or a matching vehicle gel. The treatment was self-applied to the face, typically once or twice daily, for a duration of 12 weeks.[1][9][10]

Efficacy and Safety Assessments

Efficacy was primarily assessed by the following co-primary endpoints at week 12:[9][11]

  • Absolute change from baseline in inflammatory lesion counts.

  • Absolute change from baseline in non-inflammatory lesion counts.

  • Proportion of participants achieving "success" on the IGA scale , defined as a score of 'clear' (0) or 'almost clear' (1) and at least a 2-grade improvement from baseline.[10][11]

Safety and tolerability were monitored through the recording of adverse events, physical examinations, and local skin tolerability assessments (evaluating erythema, scaling, dryness, pruritus, and burning/stinging).[1][9]

Clinical_Trial_Workflow Screening Screening & Enrollment (Moderate to Severe Acne) Randomization Randomization Screening->Randomization Treatment_Arm SB204 Gel (e.g., 4% once daily) Randomization->Treatment_Arm Group 1 Vehicle_Arm Vehicle Gel (once daily) Randomization->Vehicle_Arm Group 2 Treatment_Period 12-Week Treatment Period Treatment_Arm->Treatment_Period Vehicle_Arm->Treatment_Period Week_12_Assessment Week 12 Assessment Treatment_Period->Week_12_Assessment Safety_Monitoring Safety & Tolerability Monitoring (Adverse Events, Local Skin Reactions) Treatment_Period->Safety_Monitoring Throughout Study Efficacy_Endpoints Efficacy Endpoints: - ↓ Inflammatory Lesions - ↓ Non-inflammatory Lesions - IGA Success Week_12_Assessment->Efficacy_Endpoints Data_Analysis Data Analysis Week_12_Assessment->Data_Analysis

Generalized workflow for SB204 clinical trials.

Quantitative Data Summary

The following tables summarize key efficacy data from Phase 2 and Phase 3 clinical trials of SB204 for the treatment of acne vulgaris.

Table 1: Efficacy Results from a Phase 2b Study of SB204[16][17]
EndpointSB204 4% Once DailyVehiclep-value
Absolute Change in Inflammatory Lesions -11.3-5.80.004
Percent Change in Inflammatory Lesions 42%19%-
Absolute Change in Non-inflammatory Lesions -14.1-7.60.032
Percent Change in Non-inflammatory Lesions 37%17%-
Table 2: Efficacy Results from a Phase 2 Study of SB204[1]
Endpoint (Mean Percent Reduction at Week 12)SB204 1% Twice DailySB204 4% Twice DailyVehicle
Non-inflammatory Lesions Statistically Significant vs. VehicleStatistically Significant vs. Vehicle-
Inflammatory Lesions Not Statistically Significant vs. VehicleStatistically Significant vs. Vehicle-

Note: Specific percentage reductions were not provided in the abstract.

Table 3: Overview of Phase 3 Pivotal Trial Results (NI-AC301 and NI-AC302)[11]
Co-Primary EndpointNI-AC301 Result vs. VehicleNI-AC302 Result vs. Vehicle
Absolute Change in Inflammatory Lesions Statistically SignificantStatistically Significant
Absolute Change in Non-inflammatory Lesions Not Statistically SignificantStatistically Significant
IGA Success Not Statistically SignificantStatistically Significant

Conclusion

SB204 represents a novel therapeutic approach for acne vulgaris, leveraging the dual antimicrobial and anti-inflammatory properties of nitric oxide. Clinical trial data have demonstrated its potential to reduce both inflammatory and non-inflammatory acne lesions with a favorable safety and tolerability profile.[1][16] The unique mechanism of action, which does not rely on traditional antibiotics, may offer a valuable alternative in the management of acne, particularly in the context of rising antibiotic resistance.[5] While the Phase 3 program yielded mixed results on all co-primary endpoints across both pivotal trials, the overall body of evidence suggests that SB204 is a promising topical agent for the treatment of acne.[11] Further research and analysis of the existing data may help to fully elucidate its therapeutic potential and place in the clinical landscape.

References

SB-204900: An Obscure Natural Product with Undefined Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Initial findings identify SB-204900 as a novel oxirane carboxamide isolated from the plant Clausena lansium. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data regarding its role as a lead compound in drug discovery. Information on its mechanism of action, associated signaling pathways, and quantitative biological data remains largely unpublished.

Clausena lansium, a plant species from which this compound is derived, has been a source of various natural products with potential therapeutic properties. The identification of this compound as a novel chemical entity suggests a potential starting point for new drug discovery efforts.[1] However, without further published research, its biological activity and therapeutic relevance are unknown.

The process of developing a natural product into a lead compound involves several critical stages, including initial screening for biological activity, identification of the molecular target, and optimization of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. A lead compound serves as a template for the development of new drug candidates. The journey from a natural product discovery to a clinically approved drug is a lengthy and complex process that requires extensive research and development.

Currently, there is no available information in the public domain detailing any of these crucial drug discovery and development stages for this compound. Key information that is not available includes:

  • Biological Activity: There are no published studies describing the biological effects of this compound on any specific disease models or cellular assays.

  • Mechanism of Action: The molecular target or targets of this compound and the signaling pathways it may modulate have not been elucidated.

  • Quantitative Data: Critical data for drug discovery, such as binding affinities (Kd, Ki) or inhibitory concentrations (IC50, EC50), are not available.

  • Experimental Protocols: Detailed methodologies for any experiments conducted with this compound have not been published.

While the chemical structure of this compound has been described, the absence of further biological data prevents a thorough analysis of its potential as a lead compound. The progression of a novel natural product like this compound into a viable lead for drug discovery is contingent on extensive further research to characterize its biological activity and mechanism of action. Without such data, any discussion of its role in drug discovery remains speculative.

References

In Silico Screening of SB-204900: A Technical Guide for Targeting Proteins in Acne Vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico screening of SB-204900, an investigational nitric oxide-releasing compound for the topical treatment of acne vulgaris. Given that the precise molecular targets of this compound are not fully elucidated, this document outlines a systematic approach to identify and evaluate its potential protein interactions through computational methods. The methodologies described herein are designed to accelerate drug development by providing a rational basis for experimental validation.

Introduction to this compound and its Therapeutic Context

This compound (also known as SB204) is a topical drug candidate that has been investigated for the treatment of acne vulgaris. Clinical studies have shown its efficacy in reducing both inflammatory and noninflammatory lesions.[1] The therapeutic benefit of this compound is believed to stem from its ability to release nitric oxide (NO), a molecule with known antimicrobial and immunomodulatory properties.[1] While the general mechanism is understood, the specific protein targets through which this compound or the released NO exert their effects remain largely unknown. This guide proposes a focused in silico screening strategy to uncover these targets.

Proposed Protein Targets for In Silico Screening

Based on the pathophysiology of acne, a panel of potential protein targets has been selected for the virtual screening of this compound. These targets are implicated in inflammation, sebum production, and bacterial activity.

Table 1: Proposed Protein Targets for this compound In Silico Screening

Target ClassProtein TargetRationale for Inclusion
Human Proteins Follistatin-like 1 (FSTL1)Upregulated in acne patients and associated with increased incidence.[2][3]
Annexin A5 (ANXA5)Identified as a potential protein target with increased expression in acne.[2][3]
Insulin-like Growth Factor 1 Receptor (IGF-1R)Key regulator of sebum production and cellular proliferation in sebaceous glands.[4]
Androgen Receptor (AR)Mediates the effects of androgens, which stimulate sebum production.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Involved in lipid metabolism and inflammation in the skin.
Bacterial Proteins (C. acnes) LipaseCrucial for the breakdown of sebum lipids, contributing to inflammation.
Christie-Atkins-Munch-Petersen (CAMP) factorA virulence factor that contributes to the inflammatory response.
50S ribosomal protein L30Essential for bacterial protein synthesis and survival.

In Silico Screening Workflow

A multi-step in silico workflow is proposed to efficiently screen and prioritize potential protein targets for this compound. This workflow integrates ligand and protein preparation, molecular docking, and molecular dynamics simulations to predict binding affinities and interaction stability.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Refinement and Validation cluster_3 Phase 4: Prioritization A Ligand Preparation (this compound) C Molecular Docking A->C B Protein Structure Preparation B->C D Scoring and Ranking C->D E Molecular Dynamics Simulation D->E F Binding Free Energy Calculation E->F G Hit Identification and Prioritization F->G

Caption: In Silico Screening Workflow for this compound.

Detailed Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the target proteins for docking.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to account for ligand flexibility.

  • Protein Preparation:

    • Retrieve the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • If a crystal structure is unavailable, generate a homology model using a server like SWISS-MODEL.

    • Prepare the protein for docking by:

      • Removing water molecules and co-crystallized ligands.

      • Adding hydrogen atoms.

      • Assigning protonation states to ionizable residues.

      • Repairing any missing side chains or loops.

    • Define the binding site based on co-crystallized ligands or using a binding site prediction tool.

Molecular Docking

Objective: To predict the binding pose and affinity of this compound to the target proteins.

Protocol:

  • Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.

  • Define the grid box encompassing the identified binding site on the protein.

  • Perform the docking simulation with appropriate parameters for exhaustiveness and number of binding modes.

  • The output will be a set of predicted binding poses for this compound within the protein's active site, along with their corresponding docking scores (binding affinities).

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the predicted protein-ligand complex and refine the binding pose.

Protocol:

  • Take the best-ranked docked complex from the molecular docking step as the starting structure.

  • Use an MD simulation package like GROMACS, AMBER, or NAMD.

  • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Perform energy minimization of the entire system.

  • Gradually heat the system to physiological temperature (310 K) and equilibrate it.

  • Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.

  • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to evaluate the stability of the complex.

Data Presentation: Hypothetical Docking Results

The following table presents a hypothetical summary of molecular docking results for this compound against the proposed protein targets.

Table 2: Hypothetical Molecular Docking Scores of this compound against Target Proteins

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
FSTL14L4P-8.5TYR-89, LYS-121, ASP-154
ANXA51A5A-7.9GLU-45, ARG-201, SER-210
IGF-1R1IGR-9.2MET-1053, LEU-1078, VAL-1085
Androgen Receptor2AM9-8.8GLN-711, ARG-752, THR-877
PPAR-γ3DZY-9.5SER-289, HIS-323, TYR-473
C. acnes Lipase1JIR-7.2SER-114, ASP-289, HIS-319
C. acnes CAMP factor3K2L-6.8TRP-56, PHE-112, ILE-145
C. acnes 50S ribosomal protein L304V9D-6.5ARG-45, LYS-50, GLU-88

Note: These are hypothetical values for illustrative purposes.

Visualization of a Key Signaling Pathway

The IGF-1R signaling pathway is a critical regulator of sebaceous gland function and is a promising target for acne therapy. The following diagram illustrates a simplified representation of this pathway.

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS Proteins IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates SREBP1 SREBP-1c mTORC1->SREBP1 Activates Lipogenesis Increased Lipogenesis (Sebum Production) SREBP1->Lipogenesis

Caption: Simplified IGF-1R Signaling Pathway in Sebocytes.

Conclusion

This technical guide provides a robust framework for the in silico screening of this compound against a panel of rationally selected protein targets relevant to the pathophysiology of acne. By employing a systematic workflow of molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses about the mechanism of action of this compound. The findings from these computational studies will be instrumental in guiding future experimental validation and accelerating the development of novel therapeutics for acne vulgaris.

References

Methodological & Application

Total Synthesis of SB-204900: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive protocol for the total synthesis of SB-204900, a naturally occurring oxirane carboxamide isolated from Clausena lansium. The synthetic route described herein is based on the work of Reddy et al. (2009), which outlines an efficient and concise method for preparing both enantiomers of the target molecule. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive natural products.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a crucial intermediate, (2S,3R)-3-phenyloxirane-2-carboxylic acid, a precursor to this compound.

StepReactionReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
1Epoxidation(E)-Cinnamic acidm-CPBACH2Cl212RT95
2Esterification(2S,3R)-3-phenyloxirane-2-carboxylic acidMethanolAmberlyst-1524RT92

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the total synthesis of this compound.

Synthesis of (2S,3R)-3-phenyloxirane-2-carboxylic acid

Materials:

  • (E)-Cinnamic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Methanol

  • Amberlyst-15 resin

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Sodium sulfite (Na2SO3) solution (10%)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Epoxidation of (E)-Cinnamic acid:

    • To a solution of (E)-cinnamic acid (1.0 eq) in dichloromethane (CH2Cl2), add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na2SO3).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Esterification of (2S,3R)-3-phenyloxirane-2-carboxylic acid:

    • To a solution of the crude (2S,3R)-3-phenyloxirane-2-carboxylic acid in methanol, add Amberlyst-15 resin.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (EtOAc/hexane) to yield the methyl ester.

Synthesis of this compound

Materials:

  • (2S,3R)-3-phenyloxirane-2-carboxylic acid methyl ester

  • N-Methyl-(Z)-styrylamine

  • Trimethylaluminum (AlMe3)

  • Toluene

  • Dichloromethane (CH2Cl2)

  • Ammonium chloride (NH4Cl) solution (saturated)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Amide Coupling:

    • To a solution of N-methyl-(Z)-styrylamine (1.2 eq) in toluene at 0 °C, add trimethylaluminum (AlMe3) (2.0 M in toluene, 1.2 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (2S,3R)-3-phenyloxirane-2-carboxylic acid methyl ester (1.0 eq) in toluene to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with dichloromethane (CH2Cl2).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (EtOAc/hexane) to afford this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental protocol.

Total_Synthesis_of_SB_204900 cinnamic_acid (E)-Cinnamic acid epoxide (2S,3R)-3-phenyloxirane-2-carboxylic acid cinnamic_acid->epoxide m-CPBA, CH2Cl2 ester (2S,3R)-3-phenyloxirane-2-carboxylic acid methyl ester epoxide->ester MeOH, Amberlyst-15 sb204900 This compound ester->sb204900 AlMe3, Toluene amine N-Methyl-(Z)-styrylamine amine->sb204900

Caption: Synthetic pathway for the total synthesis of this compound.

Experimental_Workflow cluster_epoxidation Epoxidation cluster_esterification Esterification cluster_amide_coupling Amide Coupling start_epoxidation Dissolve (E)-Cinnamic acid in CH2Cl2 add_mcpba Add m-CPBA at 0 °C start_epoxidation->add_mcpba stir_rt_12h Stir at RT for 12h add_mcpba->stir_rt_12h quench_na2so3 Quench with 10% Na2SO3 stir_rt_12h->quench_na2so3 wash_nahco3_brine Wash with NaHCO3 and Brine quench_na2so3->wash_nahco3_brine dry_concentrate_epoxide Dry and Concentrate wash_nahco3_brine->dry_concentrate_epoxide start_esterification Dissolve Epoxide in MeOH dry_concentrate_epoxide->start_esterification add_amberlyst Add Amberlyst-15 start_esterification->add_amberlyst stir_rt_24h Stir at RT for 24h add_amberlyst->stir_rt_24h filter_concentrate Filter and Concentrate stir_rt_24h->filter_concentrate chromatography_ester Column Chromatography filter_concentrate->chromatography_ester add_ester Add Ester solution chromatography_ester->add_ester start_coupling Dissolve Amine in Toluene add_alme3 Add AlMe3 at 0 °C start_coupling->add_alme3 stir_rt_30min Stir at RT for 30 min add_alme3->stir_rt_30min stir_rt_30min->add_ester heat_80c_12h Heat at 80 °C for 12h add_ester->heat_80c_12h quench_nh4cl Quench with NH4Cl heat_80c_12h->quench_nh4cl extract_dry_concentrate Extract, Dry, and Concentrate quench_nh4cl->extract_dry_concentrate chromatography_sb204900 Column Chromatography extract_dry_concentrate->chromatography_sb204900

Caption: Experimental workflow for the synthesis of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Stereoselective Synthesis of SB-204900

This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, an oxirane carboxamide first isolated from Clausena lansium. The protocols described herein are based on published synthetic routes and are intended to guide researchers in the efficient and stereocontrolled preparation of this bioactive compound and its enantiomer.

Introduction

This compound, N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, is a natural product that has garnered interest due to its unique structure and its role as a potential precursor in the biosynthesis of other Clausena alkaloids.[1] The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure this compound, which is essential for detailed biological evaluation and further drug development efforts. The methods outlined below describe the synthesis of both the natural (+) enantiomer and its synthetic (-) enantiomer.

Synthetic Strategy Overview

The primary strategy for the stereoselective synthesis of this compound involves the coupling of a stereochemically defined 3-phenyloxirane-2-carboxamide with a suitable vinyl partner. A key transformation is the copper-catalyzed N-vinylation of the oxiranecarboxamide with a (Z)-vinyl halide. This approach allows for the efficient and highly stereoselective formation of the enamide moiety of the target molecule.[2]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Product A Chiral 3-Phenyloxirane-2-carboxamide C Copper-Catalyzed N-Vinylation A->C B (Z)-1-aryl-2-bromoethene B->C D Stereoselective this compound C->D High Yield & Stereoselectivity

Caption: General workflow for the stereoselective synthesis of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of (-)-(2R,3S)-SB-204900

This protocol is adapted from the work of Yang et al. (2007) and describes the synthesis of the enantiomer of the natural product.[2]

Reaction Scheme:

(2R,3S)-3-Phenyloxirane-2-carboxamide + (Z)-1-phenyl-2-bromoethene --(CuI, N,N-dimethylglycine, Cs2CO3, Dioxane)--> (-)-(2R,3S)-SB-204900

Materials:

  • (2R,3S)-3-Phenyloxirane-2-carboxamide

  • (Z)-1-phenyl-2-bromoethene

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Argon atmosphere

Procedure:

  • To a dry reaction flask, add (2R,3S)-3-phenyloxirane-2-carboxamide (1.0 mmol), (Z)-1-phenyl-2-bromoethene (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (-)-(2R,3S)-SB-204900.

Protocol 2: Synthesis of Both Antipodes of this compound

This protocol is based on the 2009 publication, which provides a concise synthesis for both enantiomers of this compound.[1] The starting materials are the corresponding enantiopure 3-phenyloxirane-2-carboxamides.

Reaction Scheme:

(2S,3R)- or (2R,3S)-3-phenyloxirane-2-carboxamide + (Z)-styryl bromide --(Catalyst system)--> (+)- or (-)-SB-204900

Materials:

  • (2S,3R)-3-phenyloxirane-2-carboxamide or (2R,3S)-3-phenyloxirane-2-carboxamide

  • (Z)-styryl bromide

  • Appropriate catalyst system (e.g., CuI/ligand as in Protocol 1)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

The procedure is analogous to Protocol 1, with the selection of the starting oxiranecarboxamide enantiomer determining the enantiomer of the final product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and related compounds.

EntryStarting MaterialProductCatalyst/ReagentsYield (%)Reference
1(2R,3S)-3-Phenyloxirane-2-carboxamide(-)-(2R,3S)-SB-204900CuI/N,N-dimethylglycine, Cs2CO385[2]
2(2S,3R)-3-Phenyloxirane-2-carboxamide(+)-(2S,3R)-SB-204900Not specified in detailHigh[1]

Signaling Pathway and Logical Relationships

The synthesis of this compound is a key step that enables the exploration of its role as a biosynthetic precursor to other Clausena alkaloids. The following diagram illustrates the synthetic relationship and subsequent transformations.

G cluster_0 Precursors cluster_1 Key Intermediate cluster_2 Clausena Alkaloids A (2S,3R)-3-Phenyloxirane-2-carboxamide B (+)-SB-204900 A->B N-Vinylation C Neoclausenamide B->C Alkene-epoxide cyclization D Homoclausenamide B->D Enamide-epoxide cyclization E Zeta-clausenamide B->E Arene-epoxide cyclization

Caption: Biosynthetic implications of this compound synthesis.

Conclusion

The stereoselective synthesis of this compound is readily achievable through a copper-catalyzed N-vinylation reaction. The protocols provided herein, based on established literature, offer a reliable method for obtaining enantiomerically pure this compound. This synthetic capability is fundamental for further investigation into the biological activities of this compound and for its use as a versatile intermediate in the synthesis of other complex Clausena alkaloids. Researchers and drug development professionals can utilize these methods to access significant quantities of this important natural product for their studies.

References

SB-204900 purification techniques

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in novel bioactive compounds for drug development has led to the exploration of natural sources, such as plants, for unique chemical entities. One such compound is SB-204900, a novel oxirane carboxamide isolated from Clausena lansium[1][2]. This document provides detailed application notes and protocols for the hypothetical purification of this compound, aimed at researchers, scientists, and professionals in drug development. The methodologies described are based on established techniques for the isolation of bioactive compounds from plant materials, particularly from the Clausena genus[3][4][5].

Application Notes

The purification of a target natural product like this compound from a complex plant extract is a multi-step process designed to isolate the compound of interest with high purity. The general workflow involves extraction, fractionation, and a series of chromatographic separations. The choice of solvents and chromatographic media is critical and is guided by the polarity and chemical properties of the target molecule. Given that this compound is an oxirane carboxamide, it is expected to be a moderately polar compound.

The initial step involves the extraction of the plant material with a suitable organic solvent to obtain a crude extract. This is followed by solvent-solvent partitioning to separate compounds based on their differential solubility in immiscible solvents, which enriches the fraction containing the target compound[6]. Subsequent purification is typically achieved through a combination of chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound[3][7].

Experimental Protocols

Protocol 1: Preparation of Crude Extract from Clausena lansium

This protocol describes the initial extraction of bioactive compounds from the plant material.

Materials:

  • Dried and powdered plant material (Clausena lansium)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate the dried, powdered plant material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

  • Store the crude extract at 4°C until further use.

Protocol 2: Solvent-Solvent Partitioning for Fractionation

This protocol aims to separate the crude extract into fractions with different polarities.

Materials:

  • Crude methanolic extract

  • Distilled water

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

  • Transfer the suspension to a separatory funnel and perform liquid-liquid partitioning with an equal volume of n-hexane.

  • Separate the n-hexane layer (non-polar fraction) from the aqueous methanol layer. Repeat this step three times.

  • Combine the n-hexane fractions and concentrate using a rotary evaporator.

  • Next, partition the remaining aqueous methanol layer with an equal volume of ethyl acetate.

  • Separate the ethyl acetate layer (medium-polar fraction) and repeat the partitioning three times.

  • Combine the ethyl acetate fractions and concentrate using a rotary evaporator. This fraction is expected to contain this compound.

  • The remaining aqueous layer is the polar fraction.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines the column chromatography and preparative HPLC steps for the final purification of this compound.

Materials:

  • Ethyl acetate fraction

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Acetonitrile and water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure: Part A: Silica Gel Column Chromatography

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the compound of interest.

  • Pool the fractions that show a promising profile for containing this compound and concentrate them.

Part B: Size Exclusion Chromatography

  • Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

  • Collect and analyze the fractions by TLC.

Part C: Preparative HPLC

  • Perform the final purification step on the enriched fraction using a preparative HPLC system.

  • Use a C18 column and a mobile phase gradient of water and acetonitrile.

  • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

  • Lyophilize the pure fraction to obtain this compound as a solid.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound from 1 kg of dried Clausena lansium.

Purification StepStarting Material (g)Yield (g)Purity (%)Recovery (%)
Crude Methanolic Extract 1000100~5100
Ethyl Acetate Fraction 10020~2580
Silica Gel Chromatography 202~7050
Sephadex LH-20 20.5~9040
Preparative HPLC 0.50.1>9830

Mandatory Visualization

The following diagrams illustrate the general workflow for the purification of a natural product and a hypothetical experimental workflow for this compound purification.

G cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization plant Plant Material (Clausena lansium) extract Crude Extract plant->extract Methanol Extraction fractions Solvent Partitioning (Hexane, Ethyl Acetate, Water) extract->fractions cc Column Chromatography (Silica Gel) fractions->cc Ethyl Acetate Fraction sec Size Exclusion (Sephadex LH-20) cc->sec hplc Preparative HPLC (C18) sec->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity Check (Analytical HPLC) Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for natural product purification.

experimental_workflow start Start: Dried Clausena lansium extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane/Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Rotary Evaporation ea_fraction->concentration2 silica_cc Silica Gel Column Chromatography concentration2->silica_cc sephadex Sephadex LH-20 Chromatography silica_cc->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_product Pure this compound prep_hplc->pure_product

Caption: Experimental workflow for this compound purification.

References

Application Note: Analytical Characterization of SB-204900 by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SB-204900 is a novel oxirane carboxamide isolated from Clausena lansium. As with any novel natural product with therapeutic potential, comprehensive structural characterization is a critical step in its development. This application note provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following methods and data are based on a representative structure for a natural product oxirane carboxamide, herein referred to as this compound, to demonstrate a robust analytical workflow.

Representative Structure for this compound:

For the purpose of this application note, we will use the following hypothetical structure for this compound, an oxirane carboxamide derivative:

(2R,3S)-3-((S)-1-phenylethyl)oxirane-2-carboxamide

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

This structure contains the key functional groups of an oxirane and a carboxamide, along with chiral centers and aromatic and aliphatic regions, which are typical for such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR experiments can establish connectivity between atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh approximately 5 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Brucker Avance III 600 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 12.0 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.8 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Data Presentation: NMR Spectral Data

The following tables summarize the hypothetical NMR data for this compound.

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.35 - 7.25m5H-Ar-H
6.80br s1H--CONH₂ (one H)
5.95br s1H--CONH₂ (one H)
3.45d1H2.0H-2 (oxirane)
3.15dd1H2.0, 6.5H-3 (oxirane)
3.05qd1H7.0, 6.5H-1' (benzylic)
1.50d3H7.0H-2' (methyl)

Table 2: ¹³C NMR Data for this compound (150 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
172.5C=O (amide)
141.0C-1'' (ipso-Ar)
128.8C-3'', C-5'' (Ar)
127.9C-4'' (Ar)
126.5C-2'', C-6'' (Ar)
58.0C-3 (oxirane)
55.5C-2 (oxirane)
40.0C-1' (benzylic)
16.0C-2' (methyl)

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the determination of its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation:

    • Thermo Scientific Q Exactive HF Orbitrap mass spectrometer coupled with a Vanquish UHPLC system.

  • LC-MS Acquisition Parameters:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Analyzer: Orbitrap

    • Resolution: 120,000

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Extract the accurate mass of the protonated molecular ion [M+H]⁺.

    • Use the accurate mass to calculate the elemental composition using mass analysis software (e.g., Xcalibur).

Data Presentation: HRMS Data

Table 3: HRMS Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)Elemental Composition
[M+H]⁺192.1019192.1017-1.0C₁₁H₁₄NO₂⁺
[M+Na]⁺214.0838214.0836-0.9C₁₁H₁₃NNaO₂⁺

Mandatory Visualizations

Experimental Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5 mg of this compound dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument 600 MHz NMR Spectrometer transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction & Referencing ft->phasing integration Integration & Peak Picking phasing->integration analysis Structural Elucidation integration->analysis

Caption: NMR analysis workflow for this compound characterization.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare 1 mg/mL Stock in Methanol dilute Dilute to 10 ug/mL in ACN:H2O stock->dilute uhplc UHPLC Separation dilute->uhplc esi Electrospray Ionization (ESI) uhplc->esi orbitrap Orbitrap Mass Analysis esi->orbitrap mass_extraction Extract Accurate Mass of Ions orbitrap->mass_extraction formula_calc Calculate Elemental Composition mass_extraction->formula_calc confirmation Confirm Molecular Formula formula_calc->confirmation

Caption: HRMS analysis workflow for this compound characterization.

Application Notes and Protocols: SB-204900 Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the solubility and stability characteristics of the novel compound SB-204900. The following protocols and data are intended to guide researchers in the handling, formulation, and development of this compound for preclinical and clinical studies. The methodologies outlined below are based on established principles of pharmaceutical sciences and are designed to ensure accurate and reproducible results.

Hypothetical Signaling Pathway of this compound

This compound is a potent and selective antagonist of the hypothetical Gq-coupled receptor, GPRX. Upon binding to GPRX, this compound allosterically inhibits the binding of the endogenous ligand, leading to the downstream blockade of the phospholipase C (PLC) signaling cascade. This, in turn, prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby attenuating calcium mobilization and protein kinase C (PKC) activation.

SB204900_Signaling_Pathway cluster_membrane Plasma Membrane GPRX GPRX Gq Gq GPRX->Gq SB204900 This compound SB204900->GPRX Ligand Endogenous Ligand Ligand->GPRX PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response Solubility_Workflow start Start prep Prepare saturated solutions of this compound in various solvents start->prep equilibrate Equilibrate samples on a shaker at 25°C for 24 hours prep->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant with appropriate mobile phase supernatant->dilute analyze Analyze by validated HPLC-UV method dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate end End calculate->end Stability_Workflow start Start prep_stock Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile) start->prep_stock expose_stress Expose aliquots to stress conditions (acid, base, oxidation, heat, light) prep_stock->expose_stress neutralize Neutralize acidic and basic samples at specified time points expose_stress->neutralize dilute Dilute all samples to a suitable concentration for analysis neutralize->dilute analyze Analyze by a validated stability-indicating HPLC-UV/MS method dilute->analyze evaluate Evaluate peak purity and identify major degradation products analyze->evaluate end End evaluate->end

Safe Handling and Storage of SB-204900: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of the research compound SB-204900. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling potent, small molecule inhibitors and draws parallels with similar research compounds where data is available. The primary audience for this document includes researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Introduction

Hazard Identification and Safety Precautions

As a precautionary measure, this compound should be handled with the same care as other potent bioactive small molecules. Assume the compound is toxic, irritant, and a potential sensitizer.

2.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound in either solid or solution form.

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin exposure.

  • Respiratory Protection: When handling the powdered form or creating solutions, a certified respirator (e.g., N95 or higher) or a chemical fume hood should be used to prevent inhalation.

2.2. Engineering Controls

  • Chemical Fume Hood: All weighing and preparation of stock solutions should be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory where the compound is used.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

Parameter Recommendation Rationale
Storage Temperature -20°C or -80°CTo prevent degradation and maintain long-term stability.
Storage Form As a solid (powder) or in a suitable solvent (e.g., DMSO).Solid form is generally more stable. Solutions are convenient for immediate use.
Light Sensitivity Store in a light-protected vial (amber or wrapped in foil).To prevent photodegradation.
Moisture Sensitivity Store in a tightly sealed container with a desiccant.To prevent hydrolysis.
Solution Stability Aliquot stock solutions to avoid repeated freeze-thaw cycles.Minimizes degradation of the compound in solution.

Experimental Protocols

4.1. Preparation of Stock Solutions

Extreme care must be taken during the preparation of stock solutions to avoid contamination and ensure accuracy.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

4.2. In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer and downstream analysis reagents

Protocol:

  • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the final desired concentration. Note: The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubate the cells for the desired treatment duration.

  • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, qPCR).

Visualized Workflows and Pathways

5.1. Safe Handling and Storage Workflow

Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve Dispose Dispose as Hazardous Chemical Waste Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C (Protect from Light and Moisture) Aliquot->Store

Caption: A workflow diagram illustrating the key steps for the safe handling and storage of this compound.

5.2. Hypothetical Signaling Pathway Inhibition

Assuming this compound acts as a kinase inhibitor, the following diagram illustrates a simplified signaling pathway.

Hypothetical Signaling Pathway Inhibition by this compound cluster_pathway Cellular Signaling cluster_inhibitor Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression SB204900 This compound SB204900->KinaseB

Caption: A diagram showing the potential mechanism of action of this compound as an inhibitor of an intracellular kinase.

Emergency Procedures

6.1. Spills

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact institutional safety personnel.

6.2. Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Disposal

All waste containing this compound, including empty containers, contaminated labware, and unused compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Disclaimer

This document is intended for informational purposes only and is based on general laboratory safety principles. The user is solely responsible for determining the suitability of these procedures for their specific applications and for complying with all applicable laws and regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Application Notes and Protocols for the Synthesis of Clausena Alkaloids from SB-204900

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various Clausena alkaloids utilizing SB-204900 as a common precursor. The methodologies are based on the findings that this compound undergoes efficient and diverse cyclization reactions under the influence of Brønsted acids to yield a range of N-heterocyclic alkaloids.[1][2] The protocols outlined below are derived from the successful synthesis of neoclausenamide, homoclausenamide, and zeta-clausenamide.

I. Overview of Synthetic Pathways

This compound serves as a versatile starting material for the synthesis of several Clausena alkaloids through different Brønsted acid-mediated cyclization reactions.[1][2] These reactions include alkene-epoxide, enamide-epoxide, and arene-epoxide cyclizations, leading to the formation of five, six, and eight-membered N-heterocyclic ring systems, respectively.[1][2]

G SB204900 This compound Neoclausenamide Neoclausenamide (and its 6-epimer) SB204900->Neoclausenamide Alkene-Epoxide Cyclization Homoclausenamide Homoclausenamide SB204900->Homoclausenamide Enamide-Epoxide Cyclization ZetaClausenamide ζ-Clausenamide SB204900->ZetaClausenamide Arene-Epoxide Cyclization

Caption: Synthetic pathways from this compound to various Clausena alkaloids.

II. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of neoclausenamide, homoclausenamide, and ζ-clausenamide from this compound.

ProductReaction TypeReagentSolventTemperatureTime (h)Yield (%)
Neoclausenamide & 6-epi-Neoclausenamide Alkene-Epoxide CyclizationTFA (10 equiv)CH2Cl20 °C to rt295 (1:1 dr)
Homoclausenamide Enamide-Epoxide CyclizationTFA (10 equiv)t-BuOH60 °C292
ζ-Clausenamide Arene-Epoxide CyclizationTFA (10 equiv)(CF3)2CHOH100 °C1285

III. Experimental Protocols

The following are detailed experimental protocols for the synthesis of Clausena alkaloids from this compound.

A. Synthesis of Neoclausenamide and 6-epi-Neoclausenamide

This protocol describes the alkene-epoxide cyclization of this compound to yield a mixture of neoclausenamide and its 6-epimer.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in CH2Cl2 B Cool to 0 °C A->B C Add TFA (10 equiv) B->C D Stir at 0 °C to rt C->D E Monitor by TLC D->E F Quench with sat. NaHCO3 E->F G Extract with CH2Cl2 F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by flash chromatography I->J

Caption: Experimental workflow for the synthesis of neoclausenamide.

Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10.0 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford neoclausenamide and its 6-epimer.

B. Synthesis of Homoclausenamide

This protocol details the enamide-epoxide cyclization of this compound to produce homoclausenamide.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in t-BuOH B Add TFA (10 equiv) A->B C Heat to 60 °C B->C D Stir for 2 h C->D E Monitor by TLC D->E F Cool to rt E->F G Quench with sat. NaHCO3 F->G H Extract with EtOAc G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by flash chromatography J->K

Caption: Experimental workflow for the synthesis of homoclausenamide.

Protocol:

  • Dissolve this compound (1.0 equiv) in tert-butanol (t-BuOH).

  • Add trifluoroacetic acid (TFA, 10.0 equiv) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate (EtOAc).

  • Combine the organic extracts, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield homoclausenamide.

C. Synthesis of ζ-Clausenamide

This protocol outlines the arene-epoxide cyclization of this compound to form ζ-clausenamide.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in (CF3)2CHOH B Add TFA (10 equiv) A->B C Heat to 100 °C B->C D Stir for 12 h C->D E Monitor by TLC D->E F Cool to rt E->F G Quench with sat. NaHCO3 F->G H Extract with EtOAc G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by flash chromatography J->K

Caption: Experimental workflow for the synthesis of ζ-clausenamide.

Protocol:

  • Dissolve this compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol ((CF3)2CHOH).

  • Add trifluoroacetic acid (TFA, 10.0 equiv) to the solution.

  • Heat the reaction mixture to 100 °C in a sealed tube and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Carefully add saturated aqueous NaHCO3 solution to neutralize the acid.

  • Extract the product with ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ζ-clausenamide.

IV. Conclusion

The use of this compound as a precursor provides a highly efficient and concise route to a variety of Clausena alkaloids.[1][2] The choice of solvent and reaction temperature allows for the selective synthesis of different heterocyclic ring systems, making this a valuable strategy for the generation of a library of these biologically interesting molecules. Further derivatization of the resulting alkaloid scaffolds can be explored for drug discovery and development programs.

References

Application Notes and Protocols: Design and Synthesis of SB-204900 Derivatives as 5-HT2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the design, synthesis, and evaluation of derivatives based on the SB-204900 scaffold, a potent antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, making it a target of significant interest in drug discovery.

Introduction to this compound and the 5-HT2B Receptor

This compound, identified as N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea, is a key chemical scaffold for the development of selective 5-HT2B receptor antagonists. The 5-HT2B receptor is coupled to the Gq/G11 signaling pathway.[1] Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which in turn can modulate various cellular processes, including cell proliferation.[2] Dysregulation of the 5-HT2B receptor has been linked to conditions such as pulmonary hypertension and cardiac valve disease.

Design and Synthesis of this compound Derivatives

The general synthetic approach to this compound and its derivatives involves the reaction of an appropriately substituted 5-aminoindole with a pyridyl isocyanate or a synthetic equivalent. The following protocol outlines a representative synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-(1-methyl-1H-indol-5-yl)-N'-(3-pyridinyl)urea (this compound)

Materials:

  • 1-methyl-5-nitroindole

  • Palladium on carbon (10%)

  • Hydrazine hydrate or Hydrogen gas

  • 3-aminopyridine

  • Triphosgene or phenyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step 1: Reduction of 1-methyl-5-nitroindole to 5-amino-1-methylindole

  • To a solution of 1-methyl-5-nitroindole in ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon.

  • The reduction can be carried out using either hydrazine hydrate added portionwise at reflux, or by stirring the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-1-methylindole, which can be used in the next step without further purification.

Step 2: Formation of the Urea Linkage

Method A: Using Triphosgene

  • In a well-ventilated fume hood, dissolve 3-aminopyridine in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of triphosgene in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours to form the pyridyl isocyanate in situ.

  • To this mixture, add a solution of 5-amino-1-methylindole and a base such as triethylamine in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Method B: Using Phenyl Chloroformate

  • To a solution of 3-aminopyridine in anhydrous THF, add a base such as DIPEA and cool to 0 °C.

  • Add phenyl chloroformate dropwise and stir the mixture at 0 °C for 1 hour.

  • Add a solution of 5-amino-1-methylindole in anhydrous THF and allow the reaction to proceed at room temperature overnight.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the final compound.

Data Presentation: Structure-Activity Relationships

The following table summarizes the binding affinities of selected this compound derivatives for the 5-HT2B and other 5-HT receptor subtypes. Modifications on both the indole and pyridyl rings have been explored to understand the structure-activity relationship (SAR).

Compound IDR1 (Indole)R2 (Pyridine)5-HT2B (pKi)5-HT2C (pKi)5-HT2A (pKi)Reference
This compound 1-Me3-pyridyl7.58.1< 6.0[3]
Derivative A H3-pyridyl6.87.5< 6.0[3]
Derivative B 1-Me2-pyridyl6.57.2< 6.0[3]
Derivative C 1-Me4-pyridyl6.37.0< 6.0[3]
SB-204741 1-Me3-methyl-5-isothiazolyl8.57.46.1[4]

Mandatory Visualizations

Signaling Pathway of the 5-HT2B Receptor

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT Serotonin (5-HT) 5HT2B_R 5-HT2B Receptor 5HT->5HT2B_R Binds Gq_G11 Gq/G11 5HT2B_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 Ca²⁺ (intracellular) IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) MAPK->Cellular_Response Leads to

Caption: 5-HT2B Receptor Signaling Pathway.

General Synthetic Workflow for this compound Derivatives

G Start_Indole Substituted 5-Nitroindole Amino_Indole Substituted 5-Aminoindole Start_Indole->Amino_Indole Reduction (e.g., H₂, Pd/C) Final_Product This compound Derivative Amino_Indole->Final_Product Start_Pyridine Substituted 3-Aminopyridine Isocyanate Pyridyl Isocyanate (or equivalent) Start_Pyridine->Isocyanate Activation (e.g., Triphosgene) Isocyanate->Final_Product Urea Formation

Caption: Synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Logic

G cluster_indole Indole Ring Modifications cluster_pyridine Pyridine/Heterocycle Modifications Core_Scaffold N-(Indolyl)-N'-(pyridyl)urea Scaffold N1_Sub N1-Substitution (e.g., -Me vs -H) Core_Scaffold->N1_Sub Indole_Ring_Subs Other Ring Substituents Core_Scaffold->Indole_Ring_Subs N_Position Position of Urea Linkage (2-, 3-, or 4-pyridyl) Core_Scaffold->N_Position Heterocycle_Sub Ring Substituents or Replacement (e.g., isothiazole) Core_Scaffold->Heterocycle_Sub Activity 5-HT2B Antagonist Activity & Selectivity N1_Sub->Activity Indole_Ring_Subs->Activity N_Position->Activity Heterocycle_Sub->Activity

Caption: Key areas for SAR exploration in this compound derivatives.

References

Application Notes and Protocols for High-Throughput Screening of SB-204900 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-204900 is recognized as a potent and selective antagonist of the serotonin 5-HT2B receptor. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, making it a significant target for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing compounds that modulate the activity of this receptor. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to assess the antagonistic activity of compounds like this compound on the 5-HT2B receptor.

The 5-HT2B receptor primarily couples to Gq/G11 proteins. Upon agonist binding, this initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger that can be quantified in functional assays.

Data Presentation

CompoundAssay TypeParameterValueReference Cell Line
SB-204741Radioligand BindingpKi7.1-
SB-204741Proliferation AssayIC500.5 µMCHO-K1
SB-206553IP1 Accumulation AssayIC505.4 nMCHO-K1
MethysergideIP1 Accumulation AssayIC501.4 nMCHO-K1
RitanserinIP1 Accumulation AssayIC5017 nMCHO-K1
KetanserinIP1 Accumulation AssayIC501700 nMCHO-K1

Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2B receptor.

Gq_Pathway cluster_membrane Cell Membrane 5HT2B_Receptor 5-HT2B Receptor Gq_protein Gq Protein (α, β, γ) 5HT2B_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Serotonin (Agonist) Agonist->5HT2B_Receptor Activates Antagonist This compound (Antagonist) Antagonist->5HT2B_Receptor Blocks Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Calcium_Flux_Workflow Cell_Plating Plate cells (e.g., HEK293-5HT2B) in 384-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-8) Cell_Plating->Dye_Loading Compound_Addition Add test compounds (this compound) and control antagonists Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with a 5-HT2B agonist (e.g., Serotonin) Compound_Addition->Agonist_Stimulation Fluorescence_Reading Measure fluorescence intensity (kinetic read) Agonist_Stimulation->Fluorescence_Reading Data_Analysis Analyze data to determine IC50 values Fluorescence_Reading->Data_Analysis Binding_Assay_Workflow Membrane_Prep Prepare cell membranes from 5-HT2B expressing cells Assay_Setup Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Assay_Setup Filtration Separate bound from free radioligand by rapid filtration Assay_Setup->Filtration Radioactivity_Count Measure radioactivity on filters using a scintillation counter Filtration->Radioactivity_Count Data_Analysis Determine IC50 and calculate Ki Radioactivity_Count->Data_Analysis

Application Notes and Protocols for Cell-Based Assays of Novel 5-HT₄ Receptor Agonists like SB-204900

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the characterization of novel compounds targeting the serotonin 5-HT₄ receptor, using SB-204900 as an example. The included cell-based assays are designed to determine the binding affinity and functional potency of new chemical entities, providing crucial data for drug discovery and development programs.

The 5-HT₄ receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1] This signaling cascade is a key mechanism for regulating various physiological processes, making the 5-HT₄ receptor an important therapeutic target.[2] The following protocols describe three essential in vitro assays: a radioligand binding assay to determine binding affinity (Ki), a cAMP HTRF assay to measure functional agonism (EC₅₀), and a CRE-luciferase reporter gene assay as an alternative functional readout.

5-HT₄ Receptor Signaling Pathway

Activation of the 5-HT₄ receptor by an agonist initiates a signaling cascade that results in the transcription of target genes. The binding of an agonist, such as this compound, to the 5-HT₄ receptor leads to the activation of the associated Gs alpha subunit. This subunit then stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB). Activated CREB then binds to cAMP Response Elements (CRE) in the promoter regions of specific genes, initiating their transcription.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound) 5HT4R 5-HT₄ Receptor Agonist->5HT4R Binds G_Protein Gs Protein (αβγ) 5HT4R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Initiates

Caption: 5-HT₄ Receptor Gs Signaling Pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₄ receptor.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Membranes (CHO or HEK293 cells expressing h5-HT₄R) B Incubate Membranes with [³H]-GR113808 and varying concentrations of this compound A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC₅₀ and Ki) D->E

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₄ receptor (CHO-h5-HT₄R) in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of test compound (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [³H]-GR113808 (a 5-HT₄ antagonist radioligand) at a final concentration equal to its Kd (approximately 0.2 nM).[3]

      • 150 µL of cell membrane preparation (20-40 µg of protein).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled 5-HT₄ antagonist (e.g., 10 µM GR113808) instead of the test compound.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Data Presentation:

CompoundReceptorRadioligandKi (nM)
This compound (Hypothetical)Human 5-HT₄[³H]-GR1138085.2
Serotonin (5-HT)Human 5-HT₄[³H]-GR113808197[3]
GR 113808 (Antagonist)Human 5-HT₄[³H]-GR1138080.2[4]
Protocol 2: cAMP HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This is a competitive immunoassay to measure the amount of cAMP produced by cells in response to agonist stimulation.

Workflow Diagram:

cAMP_HTRF_Workflow A Seed CHO-h5-HT₄R Cells in a 384-well plate B Stimulate Cells with varying concentrations of this compound A->B C Lyse Cells and Add HTRF Reagents (cAMP-d2 and anti-cAMP-cryptate) B->C D Incubate at Room Temperature C->D E Read HTRF Signal (665nm / 620nm) D->E F Data Analysis (Calculate EC₅₀) E->F

Caption: cAMP HTRF Assay Workflow.

Detailed Methodology:

  • Cell Preparation:

    • Harvest CHO-h5-HT₄R cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

    • Dispense 5,000-10,000 cells per well into a 384-well low-volume white plate.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the compound dilutions to the cells. The final concentration should range from 10⁻¹¹ to 10⁻⁵ M.

    • For the basal control, add only stimulation buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit). This typically involves diluting the cAMP-d2 and the anti-cAMP-cryptate antibody in lysis buffer.[5]

    • Add the detection reagents to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) * 10,000.

    • The signal is inversely proportional to the amount of cAMP produced. Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation:

CompoundReceptorAssay TypeEC₅₀ (nM)% Max Response (vs 5-HT)
This compound (Hypothetical)Human 5-HT₄cAMP HTRF8.595%
Serotonin (5-HT)Human 5-HT₄cAMP HTRF15.0100%
Protocol 3: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the cAMP response element (CRE) as a downstream readout of 5-HT₄ receptor activation.

Workflow Diagram:

CRE_Luciferase_Workflow A Co-transfect HEK293 Cells (h5-HT₄R and CRE-Luciferase plasmids) B Seed Transfected Cells in a 96-well plate A->B C Stimulate Cells with varying concentrations of this compound B->C D Incubate for 4-6 hours C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis (Calculate EC₅₀) F->G

Caption: CRE-Luciferase Reporter Assay Workflow.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect the cells with an expression vector for the human 5-HT₄ receptor and a reporter vector containing the firefly luciferase gene under the control of a CRE promoter (e.g., pCRE-Luc). A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.

    • One day post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well.[6]

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in serum-free media.

    • Replace the culture media in the wells with the compound dilutions (final concentrations ranging from 10⁻¹¹ to 10⁻⁵ M).

    • Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.

  • Luminescence Measurement:

    • Remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega ONE-Glo™ or Dual-Glo® Luciferase Assay System).

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. If using a dual-reporter system, measure both firefly and Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

    • Plot the normalized luminescence (as a fold-increase over basal) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation:

CompoundReceptorAssay TypeEC₅₀ (nM)Fold Induction (at max conc.)
This compound (Hypothetical)Human 5-HT₄CRE-Luciferase12.015-fold
Serotonin (5-HT)Human 5-HT₄CRE-Luciferase25.018-fold

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of SB-204900

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of SB-204900, a novel oxirane carboxamide. Our goal is to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Overall Yield

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. Which steps are the most critical to investigate for yield loss?

A1: Low overall yield is often a cumulative issue. A systematic review of each synthetic step is crucial. The primary areas for yield loss in the synthesis of an oxirane carboxamide like this compound are typically the amide bond formation and the epoxidation reaction. Inefficient reactions, side product formation, and losses during purification can all contribute to a lower final yield.[1]

Issue 2: Problems with Amide Bond Formation

Q2: I am observing a low yield during the amide coupling step between the carboxylic acid and the amine. What are the common causes and solutions?

A2: Low yields in amide bond formation can stem from several factors, particularly when dealing with sterically hindered substrates or electron-deficient amines.[2]

Common Causes & Solutions:

  • Poor Activation of the Carboxylic Acid: If using a coupling agent, ensure it is fresh and used in the correct stoichiometry. For challenging couplings, stronger activating agents or alternative methods may be necessary.

  • Low Nucleophilicity of the Amine: For electron-poor or sterically hindered amines, increasing the reaction temperature or using a stronger, non-nucleophilic base can improve reactivity.[3] Microwave-assisted synthesis can also be effective in accelerating the reaction.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification. Careful control of stoichiometry and slow addition of reagents can minimize side reactions.[3]

  • Inappropriate Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for amide coupling reactions.[3]

Troubleshooting Amide Bond Formation:

ProblemPotential CauseSuggested Solution
Low or No ProductIncomplete activation of the carboxylic acid.Use a more robust coupling reagent (e.g., HATU, COMU).
Low reactivity of the amine.Increase reaction temperature; use a stronger base (e.g., DBU).
Steric hindrance.Employ a less sterically demanding coupling reagent; consider a multi-day reaction time.
Formation of ByproductsOver-activation leading to side reactions.Add the coupling agent portion-wise at a lower temperature.
Reaction with solvent or impurities.Use high-purity, dry solvents.
Issue 3: Inefficient Epoxidation or Epoxide Ring-Opening

Q3: The epoxidation step is resulting in a low yield of this compound, or I am observing undesired epoxide-opening byproducts. How can I optimize this step?

A3: Epoxidation and subsequent reactions of epoxides can be sensitive to reaction conditions. The choice of oxidizing agent and control of pH are critical.

Key Optimization Strategies:

  • Choice of Epoxidizing Agent: For electron-deficient olefins, nucleophilic oxygen compounds like peroxides are often used.[4] For asymmetric epoxidation to achieve a specific stereoisomer, chiral catalysts are employed.[4]

  • Control of Regioselectivity: The desired outcome of intramolecular epoxide openings can often be achieved using directing groups that stabilize the desired transition states.[5]

  • Reaction Conditions: The choice of acidic or basic conditions is crucial to control the regioselectivity of epoxide opening.[5] For some systems, neutral water can promote highly regioselective epoxide-opening cascades.[6]

Troubleshooting Epoxidation and Epoxide Stability:

ProblemPotential CauseSuggested Solution
Low Epoxidation YieldIneffective oxidizing agent.Screen different epoxidation reagents (e.g., m-CPBA, Oxone).
Unstable epoxide product.Buffer the reaction mixture to maintain a neutral pH.
Formation of DiolAcid-catalyzed hydrolysis of the epoxide.Perform the reaction under anhydrous conditions and quench carefully.
Base-catalyzed hydrolysis.Use a non-aqueous workup if possible.
IsomerizationRearrangement of the epoxide.Lower the reaction temperature and use a milder oxidizing agent.

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol is a general guideline for the coupling of a carboxylic acid with an amine, a key step in the synthesis of this compound.

  • Reactant Preparation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent (e.g., DCM, THF).

  • Coupling Agent Addition: Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Epoxidation

This protocol provides a general method for the epoxidation of an alkene.

  • Reactant Preparation: Dissolve the alkene substrate (1.0 eq) in a suitable solvent (e.g., DCM, chloroform).

  • Reagent Addition: Add the epoxidizing agent (e.g., m-CPBA, 1.1-1.5 eq) portion-wise to the solution at 0 °C. To buffer the reaction, a solid buffer like sodium bicarbonate can be added.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the excess oxidizing agent by adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate).

  • Workup and Purification: Separate the organic layer, wash with a mild base (e.g., saturated aqueous sodium bicarbonate) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude epoxide by flash column chromatography.

Visualizations

experimental_workflow cluster_amide Amide Bond Formation cluster_epoxidation Epoxidation Amide_Start Carboxylic Acid + Amine Coupling Add Coupling Agent (e.g., HATU, DIPEA) Amide_Start->Coupling Amide_Reaction Reaction & Monitoring (TLC/LC-MS) Coupling->Amide_Reaction Amide_Workup Aqueous Workup Amide_Reaction->Amide_Workup Amide_Purification Column Chromatography Amide_Workup->Amide_Purification Amide_Product Amide Intermediate Amide_Purification->Amide_Product Epox_Start Amide Intermediate Oxidation Add Epoxidizing Agent (e.g., m-CPBA) Epox_Start->Oxidation Epox_Reaction Reaction & Monitoring (TLC/GC-MS) Oxidation->Epox_Reaction Epox_Quench Quench Excess Oxidant Epox_Reaction->Epox_Quench Epox_Workup Aqueous Workup Epox_Quench->Epox_Workup Epox_Purification Column Chromatography Epox_Workup->Epox_Purification Final_Product This compound Epox_Purification->Final_Product

Caption: Synthetic workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LowYield Low Overall Yield Amide_Issue Inefficient Amide Coupling LowYield->Amide_Issue Epox_Issue Poor Epoxidation LowYield->Epox_Issue Purification_Loss Loss During Purification LowYield->Purification_Loss Optimize_Coupling Optimize Coupling - Reagent Screen - Temperature Control Amide_Issue->Optimize_Coupling Optimize_Epox Optimize Epoxidation - Reagent Choice - pH Control Epox_Issue->Optimize_Epox Optimize_Purification Refine Purification - Alternative Stationary Phase - Modified Eluent Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Stereocontrol in SB-204900 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the stereoselective synthesis of SB-204900.

Frequently Asked Questions (FAQs)

Q1: What are the critical stereocenters in this compound?

A1: this compound, an oxirane carboxamide, possesses two contiguous stereocenters on the epoxide ring. The relative and absolute configuration of these centers is crucial for the compound's biological activity. The core challenge in its synthesis lies in controlling the stereochemistry of this oxirane moiety.

Q2: What is the most direct strategy for achieving high stereocontrol in the synthesis of this compound?

A2: The most effective and documented strategy for achieving high stereocontrol in this compound synthesis is to utilize a chiral pool approach. This involves starting with an enantiomerically pure 3-phenyloxirane-2-carboxamide precursor. By using either the (2S,3R) or (2R,3S) enantiomer of this starting material, the desired stereoisomer of this compound can be synthesized with high fidelity.[1]

Q3: Can I introduce the stereocenters via asymmetric epoxidation of an achiral precursor?

A3: Yes, it is possible to synthesize the chiral oxirane precursor through asymmetric epoxidation of an α,β-unsaturated amide. Various methods have been developed for the enantioselective epoxidation of electron-deficient olefins. These include organocatalysis, the use of chiral phase-transfer catalysts, and metal-catalyzed epoxidations. The choice of method will depend on the specific substrate and desired enantioselectivity.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Epoxidation Step

Potential Cause Troubleshooting Steps
Sub-optimal Catalyst System - Screen a variety of chiral catalysts. For α,β-unsaturated amides, Cinchona alkaloid-based phase-transfer catalysts and rare-earth metal complexes with chiral ligands have shown promise in related systems.[2][3][4] - Optimize the catalyst loading. Higher or lower loadings can sometimes impact selectivity.
Incorrect Solvent or Temperature - Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly influence the transition state of the epoxidation reaction. - Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity.
Nature of the Amide Substituent - The steric and electronic properties of the nitrogen substituent on the amide can influence the facial selectivity of the epoxidation. If possible, consider modifying the protecting group on the nitrogen to enhance stereodifferentiation.

Issue 2: Poor Enantioselectivity in Asymmetric Epoxidation

Potential Cause Troubleshooting Steps
Ineffective Chiral Ligand/Catalyst - For metal-catalyzed epoxidations, screen a library of chiral ligands. The ligand's structure is critical for creating the chiral environment necessary for enantioselection. - In organocatalytic epoxidations, the structure of the organocatalyst is paramount. Consider different catalyst backbones and steric/electronic modifications.[5]
Racemization of the Product - Ensure that the workup and purification conditions are mild. Epoxides can be sensitive to acidic or basic conditions, which could lead to ring-opening and potential racemization at one of the stereocenters.
Low Catalyst Activity - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). - Increase catalyst loading, though this should be balanced with cost and potential for side reactions.

Issue 3: Difficulty in Separating Diastereomers

Potential Cause Troubleshooting Steps
Similar Physical Properties - Employ chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase) for analytical and preparative separation of stereoisomers. - Consider derivatizing the mixture with a chiral resolving agent to form diastereomeric adducts that may be more easily separable by standard chromatography.

Experimental Protocols

Key Experiment: Synthesis of (+)-SB204900 from (2S,3R)-3-phenyloxirane-2-carboxamide [1]

  • Preparation of the Intermediate: To a solution of (2S,3R)-3-phenyloxirane-2-carboxamide in dry DMF under an argon atmosphere, add NaH at 0 °C.

  • After stirring for 30 minutes, add methyl iodide and continue stirring for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product via silica gel column chromatography to yield the N-methylated intermediate.

  • Final Step: The subsequent coupling with the appropriate styryl component is then carried out to yield (+)-SB204900.

Data Presentation

Table 1: Comparison of Asymmetric Epoxidation Methods for α,β-Unsaturated Carbonyls (Illustrative Data from Related Systems)

Catalyst SystemOxidantSubstrate TypeTypical Yield (%)Typical ee (%)Reference
Cinchona Alkaloid-based PTCTBHPα,β-Unsaturated Ketones90-9995->99[2][3]
Rare-Earth Amide/Chiral ProlinolTBHPα,β-Unsaturated Ketonesup to 99up to 99[4]
Chiral Pyrrolidine (Organocatalyst)H₂O₂α,β-Unsaturated AldehydesHigh>94[5]

Visualizations

SB204900_Synthesis_Workflow cluster_start Starting Material Selection cluster_synthesis Synthesis cluster_product Product start Chiral Pool Approach ((2S,3R) or (2R,3S)-3-phenyloxirane-2-carboxamide) synthesis N-methylation and Coupling Reaction start->synthesis High Stereocontrol Inherited product Enantiopure this compound synthesis->product

Caption: Simplified workflow for the stereocontrolled synthesis of this compound.

Troubleshooting_Stereocontrol cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity Observed q_diastereo Is Diastereomeric Ratio Low? start->q_diastereo q_enantio Is Enantiomeric Excess Low? start->q_enantio sol_catalyst Optimize Catalyst System q_diastereo->sol_catalyst Yes sol_conditions Screen Solvents & Adjust Temperature q_diastereo->sol_conditions Yes sol_ligand Screen Chiral Ligands/ Catalysts q_enantio->sol_ligand Yes sol_racemization Check for Racemization During Workup q_enantio->sol_racemization Yes

Caption: Decision-making flowchart for troubleshooting stereocontrol issues.

References

SB-204900 reaction byproducts and purification issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SB-204900, a novel oxirane carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of oxirane-containing compounds like this compound via epoxidation of an alkene precursor can lead to several byproducts. The most prevalent is the corresponding diol, formed by the ring-opening hydrolysis of the epoxide.[1][2] Other potential byproducts include isomers from incomplete reaction or side reactions, and overoxidized impurities.[3]

Q2: I am observing low yields after purification. What are the potential causes?

A2: Low yields during the purification of this compound can stem from several factors. The epoxide ring is sensitive to acidic conditions, which can be present on standard silica gel, leading to product degradation.[4] Product loss can also occur during aqueous workups if the pH is not carefully controlled, or if an insufficient number of extractions are performed.[4] Additionally, co-elution of the product with closely related impurities during chromatography can lead to the discarding of mixed fractions, thereby reducing the isolated yield.

Q3: My purified this compound sample shows signs of degradation over time. What are the proper storage conditions?

A3: Epoxides can be unstable, especially over extended periods.[3] For long-term storage, it is recommended to keep this compound as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation. If in solution, aprotic solvents are preferred, and storage at low temperatures (-20°C or -80°C) is advisable.

Troubleshooting Guides

Low Reaction Yield/Incomplete Conversion
Symptom Possible Cause Suggested Solution
Starting material remains after the reaction.Insufficient reagent or reaction time.Increase the molar equivalents of the epoxidizing agent or extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction endpoint.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Catalyst deactivation.If using a catalyst, ensure it is fresh and handled under appropriate conditions to prevent deactivation.
Purification Issues
Symptom Possible Cause Suggested Solution
Product degrades on the chromatography column.Acidic nature of standard silica gel.Use deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase such as neutral alumina.[4]
Prolonged exposure to the stationary phase.Optimize the chromatography method to minimize the run time. A steeper solvent gradient may be employed.
Co-elution of impurities.Similar polarity of the product and byproducts.Employ a high-performance liquid chromatography (HPLC) system for better separation.[5] Experiment with different solvent systems to improve resolution.
Product loss during crystallization.Co-crystallization with impurities.Screen a variety of solvent/anti-solvent systems.[4] Employ slow cooling to promote the formation of pure crystals.[4]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography
  • Prepare a slurry of silica gel in the desired non-polar solvent for column packing.

  • Add 1% triethylamine (or another suitable base) to the slurry.

  • Stir the mixture for one hour to ensure complete neutralization of the acidic sites.

  • Pack the column with the deactivated silica gel slurry.

  • Equilibrate the column with the mobile phase before loading the sample.

Protocol 2: General Procedure for Natural Product Extraction from Clausena lansium
  • Obtain the desired plant material (e.g., leaves, stems) of Clausena lansium.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Perform a sequential solvent extraction, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., ethyl acetate, then methanol).[5]

  • Macerate the powdered plant material in each solvent for 24-48 hours with occasional agitation.

  • Filter the extract after each solvent extraction and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude extracts can then be subjected to chromatographic purification to isolate the target compounds.

Visualizations

SB204900_Synthesis Alkene_Precursor Alkene Precursor Reaction Epoxidation Reaction Alkene_Precursor->Reaction Epoxidizing_Agent Epoxidizing Agent (e.g., m-CPBA) Epoxidizing_Agent->Reaction SB204900 This compound Byproduct_Diol Byproduct (Diol) Side_Products Other Side Products Reaction->SB204900 Desired Product Reaction->Byproduct_Diol Hydrolysis Reaction->Side_Products Side Reactions

Caption: Synthetic pathway of this compound highlighting potential byproducts.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extraction Aqueous Workup (pH control) Crude_Mixture->Extraction Column_Chromatography Column Chromatography (Deactivated Silica/Alumina) Extraction->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/LC-MS) Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Pure Impure_Fractions Impure Fractions Fraction_Analysis->Impure_Fractions Impure Crystallization Crystallization Pure_Fractions->Crystallization Pure_SB204900 Pure this compound Crystallization->Pure_SB204900

Caption: Recommended workflow for the purification of this compound.

Signaling_Pathway SB204900 This compound Target_Protein Target Protein SB204900->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Blocks Activation Upstream_Kinase Upstream Kinase Upstream_Kinase->Target_Protein Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

References

Optimizing reaction conditions for SB-204900 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of SB-204900, a novel oxirane carboxamide. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its core chemical structure?

This compound is a naturally occurring oxirane carboxamide that has been isolated from the plant Clausena lansium. Its core structure consists of a substituted oxirane (epoxide) ring attached to a carboxamide functional group. The specific stereochemistry of the oxirane and the nature of the substituents are crucial for its biological activity.

Q2: What are the primary synthetic strategies for constructing the oxirane carboxamide core of this compound?

The synthesis of this compound and related oxirane carboxamides can be approached through two main retrosynthetic disconnections:

  • Oxirane formation on a pre-existing amide: This involves synthesizing an α,β-unsaturated amide and then performing an epoxidation reaction.

  • Amide coupling with a pre-existing oxirane: This involves synthesizing a suitable oxirane-containing carboxylic acid or its activated derivative and then coupling it with an appropriate amine.

Common methods for the key oxirane formation step include the Darzens condensation and the Johnson-Corey-Chaykovsky reaction.

Q3: Are there any known total syntheses of this compound?

While this compound has been isolated from natural sources, detailed total synthesis protocols in peer-reviewed literature are not widely available. However, the synthesis of analogous oxirane carboxamides has been reported, and the general synthetic methods for constructing such structures are well-established in organic chemistry.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound, focusing on the key reaction steps.

Troubleshooting: Darzens Condensation for Oxirane Formation

The Darzens condensation is a classical method for synthesizing α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[1][2][3] This can be a key step in a synthetic route towards this compound.

Problem 1: Low yield of the desired glycidic ester.

Potential Cause Troubleshooting Suggestion
Aldol condensation of the aldehyde starting material. This is particularly problematic with aliphatic aldehydes.[2] Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at low temperatures. For multigram scales where hydrogen evolution from NaH is a concern, solid NaOH with a phase-transfer catalyst in an aprotic solvent like THF or acetonitrile can be explored, though optimization is crucial to avoid side reactions.[4][5]
Hydrolysis of the ester or epoxide product. Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. If using a base like sodium ethoxide, it should be freshly prepared. The use of solid NaOH can sometimes lead to the hydrolysis of the product to the epoxy acid.[5]
Incorrect base or solvent combination. The choice of base and solvent is critical. For instance, sodium ethoxide in diethyl ether is a classic combination. The use of sodium hydride in acetonitrile has been reported to give good yields for both aromatic and aliphatic aldehydes.[6]
Low reactivity of the starting materials. For less reactive aldehydes or ketones, a more reactive α-haloester or a stronger base might be necessary. Increasing the reaction temperature can sometimes improve yields, but this must be balanced against the risk of side reactions.

Problem 2: Formation of undesired side products.

Potential Cause Troubleshooting Suggestion
Formation of both cis and trans epoxide isomers. The diastereoselectivity of the Darzens reaction can be variable.[1] The ratio of isomers can be influenced by the base, solvent, and reaction temperature. Chiral phase-transfer catalysts have been used to achieve enantioselective and diastereoselective transformations.[1] Careful purification by column chromatography or recrystallization may be required to isolate the desired isomer.
Aldehyde self-condensation products. This is a common issue with aliphatic aldehydes.[5] Adding the aldehyde slowly to the reaction mixture containing the base and the α-haloester can sometimes minimize this side reaction.
Rearrangement of the epoxide product. The product of the Darzens reaction can be sensitive to acidic or basic conditions, potentially leading to rearrangements.[3] Ensure a careful workup procedure to neutralize the reaction mixture promptly.
Troubleshooting: Johnson-Corey-Chaykovsky Reaction for Epoxidation

This reaction utilizes a sulfur ylide to convert a ketone or aldehyde into an epoxide and is a powerful alternative to traditional epoxidation methods.[4][7][8]

Problem 1: Low or no formation of the epoxide.

Potential Cause Troubleshooting Suggestion
Decomposition of the sulfur ylide. Sulfur ylides are often unstable and are typically generated in situ at low temperatures.[4] Ensure that the sulfonium salt precursor is pure and that the base used for deprotonation is strong enough (e.g., NaH, n-BuLi). The reaction should be maintained at the recommended low temperature.
Steric hindrance around the carbonyl group. Highly hindered ketones may react slowly or not at all. In such cases, using a less sterically demanding ylide or a more reactive sulfoxonium ylide might be beneficial.
Presence of acidic protons in the substrate. The sulfur ylide is a strong base and can be quenched by acidic protons in the substrate. Protect any acidic functional groups (e.g., alcohols, carboxylic acids) before the reaction.

Problem 2: Formation of byproducts.

Potential Cause Troubleshooting Suggestion
Formation of β-hydroxymethyl sulfide. This can be a significant byproduct when using certain sulfur ylides under specific conditions (e.g., with n-BuLi/THF).[8] Using a different base or solvent system might mitigate this.
Wittig-type olefination. While the Johnson-Corey-Chaykovsky reaction typically favors epoxide formation, under certain conditions, olefination can occur, especially with stabilized sulfur ylides. Ensure the correct type of sulfur ylide is being used for epoxidation.

Experimental Protocols

Representative Protocol for Darzens Condensation

This protocol is a general guideline for the synthesis of an α,β-epoxy ester, a potential precursor to this compound.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry diethyl ether (50 mL) and sodium ethoxide (1.1 equivalents).

  • Reaction: Cool the mixture to 0 °C in an ice bath. A solution of the starting aldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) in dry diethyl ether (20 mL) is added dropwise over 30 minutes.

  • Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, it is quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α,β-epoxy ester.

Representative Protocol for Johnson-Corey-Chaykovsky Epoxidation

This protocol provides a general procedure for the epoxidation of an α,β-unsaturated amide, another potential route to this compound.

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, a suspension of trimethylsulfonium iodide (1.2 equivalents) in dry DMSO is treated with potassium tert-butoxide (1.2 equivalents). The mixture is stirred at room temperature until the salt dissolves completely.

  • Reaction: The starting α,β-unsaturated amide (1.0 equivalent) is dissolved in dry DMSO and added to the freshly prepared ylide solution.

  • Monitoring and Incubation: The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours), with progress monitored by TLC.

  • Workup: The reaction is quenched by the addition of water and extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with water, then brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired epoxide.[4]

Data Presentation

Table 1: Optimization of Base and Solvent for Darzens Condensation
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%) of Epoxide
1NaOEt (1.1)Diethyl Ether0 to RT465
2NaH (1.2)THF0 to RT375
3t-BuOK (1.1)THF-78 to RT572
4Solid NaOH (2.0) / TBAB (0.1)AcetonitrileRT658

Note: Yields are hypothetical and for illustrative purposes to guide optimization.

Visualizations

Logical Workflow for this compound Synthesis Strategy

SB204900_Synthesis_Workflow cluster_route1 Route 1: Late-Stage Amidation cluster_route2 Route 2: Early-Stage Amidation A Aldehyde + α-Haloester B Darzens Condensation A->B C α,β-Epoxy Ester B->C D Ester Hydrolysis C->D E α,β-Epoxy Acid D->E F Amide Coupling E->F G This compound F->G H α,β-Unsaturated Acid I Amide Coupling H->I J α,β-Unsaturated Amide I->J K Epoxidation (e.g., Corey-Chaykovsky) J->K L This compound K->L Darzens_Side_Reactions Start Aldehyde + α-Haloester + Base DesiredPath Darzens Condensation Start->DesiredPath Desired Pathway SidePath1 Aldol Condensation Start->SidePath1 Side Reaction Product α,β-Epoxy Ester (Glycidic Ester) DesiredPath->Product SidePath2 Product Hydrolysis Product->SidePath2 Undesired Workup/Reaction SideProduct1 Aldehyde Self-Condensation Product SidePath1->SideProduct1 SideProduct2 α,β-Epoxy Acid SidePath2->SideProduct2

References

Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers encountering instability issues with small molecule inhibitors in solution. Due to a lack of specific public data on SB-204900, this document offers general guidance and best practices applicable to a wide range of research compounds.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent itself is not suitable for cryogenic storage. Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1][2]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.

Q3: Can the type of storage container affect the stability of my compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of compound activity.

This is a common problem arising from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.

Proper solution preparation is critical for maintaining compound integrity. The following workflow outlines key considerations.

G cluster_prep Solution Preparation Workflow start Start: Obtain High-Purity Compound solvent Select High-Purity, Anhydrous Solvent start->solvent weigh Accurately Weigh Compound solvent->weigh dissolve Dissolve in Appropriate Solvent Volume weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (if required for cell culture) vortex->filter aliquot Aliquot into Small, Single-Use Volumes filter->aliquot storage Store Aliquots Under Recommended Conditions aliquot->storage end_prep Solution Ready for Use storage->end_prep

Solution Preparation Workflow

The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.

Storage ConditionPotential Impact on StabilityRecommended Best Practice
Temperature Elevated temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Exposure UV and visible light can induce photochemical degradation.[3]Store solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment.
Air (Oxygen) Exposure Compounds may be susceptible to oxidation.Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
pH The stability of many compounds is pH-dependent.Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary.

If you suspect your compound is degrading, a simple stability test can provide valuable insights.

Objective: To assess the stability of a small molecule inhibitor in a specific solvent and storage condition over time.

Materials:

  • Your small molecule inhibitor

  • High-purity solvent (e.g., DMSO, ethanol)

  • HPLC-grade solvents for analysis

  • Analytical HPLC system with a suitable column (e.g., C18)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a fresh stock solution of your compound at a known concentration.

  • Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of your compound. This will serve as your baseline.

  • Storage: Store the remaining stock solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light, etc.).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC.

  • Data Analysis: Compare the peak area of your compound at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Data Presentation:

TimepointStorage Condition% Remaining Compound (based on HPLC Peak Area)
T=0Freshly Prepared100%
T=24h-20°C, Dark99.5%
T=1 week-20°C, Dark98.2%
T=1 week4°C, Light75.6%
T=1 month-20°C, Dark95.3%

Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.

Signaling Pathway Considerations

Understanding the mechanism of action of your inhibitor is crucial for interpreting experimental results. For instance, if your compound targets a specific kinase in a signaling cascade, its degradation will lead to a loss of pathway inhibition.

The following diagram illustrates a generic kinase signaling pathway that could be targeted by a small molecule inhibitor.

G cluster_pathway Generic Kinase Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response inhibitor Small Molecule Inhibitor (e.g., this compound) inhibitor->kinase2 Inhibition

Inhibition of a Kinase Signaling Pathway

If your inhibitor (represented as "Small Molecule Inhibitor") degrades, its ability to block the activity of "Kinase B" will be diminished, leading to the unintended activation of the downstream "Transcription Factor" and an altered "Cellular Response." This highlights the importance of ensuring the stability and activity of your compound throughout your experiments.

References

How to improve the solubility of SB-204900 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing SB-204990 in in vitro assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of solubility data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is SB-204990 and what is its mechanism of action?

A1: SB-204990 is a cell-permeable prodrug that is converted to its active form, SB-201076, within the cell. It acts as a potent and specific inhibitor of ATP Citrate Lyase (ACLY).[1][2][3] ACLY is a key enzyme in cellular metabolism that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.[4][5] By inhibiting ACLY, SB-204990 effectively suppresses de novo lipogenesis.[3]

Q2: What are the primary research applications for SB-204990?

A2: SB-204990 is widely used in research to study the role of ACLY and lipid metabolism in various cellular processes. It has been shown to inhibit the growth of cancer cells that exhibit aerobic glycolysis (in vitro and in vivo) and to reduce plasma cholesterol and triglyceride levels in animal models.[1][3] Its applications extend to studies on cancer metabolism, metabolic diseases, and cellular signaling pathways involving lipid synthesis.

Q3: Is SB-204990 the correct name for this compound? I have seen references to SB-204900.

A3: Based on available chemical supplier catalogs and scientific literature, the correct designation for the ATP Citrate Lyase inhibitor is SB-204990 . It is likely that "this compound" is a typographical error.

Solubility Data

The solubility of SB-204990 can vary between different solvents and suppliers. The following table summarizes publicly available solubility data. It is always recommended to consult the batch-specific Certificate of Analysis (CoA) for the most accurate information.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
DMSO≥ 100 mM≥ 38.93 mg/mLTocris Bioscience[1], R&D Systems[2]
DMSO≥ 100 mg/mL (256.89 mM)≥ 100 mg/mLMedchemExpress[6]
DMSO78 mg/mL (200.37 mM)78 mg/mLSelleck Chemicals[7]
DMSO20 mg/mL20 mg/mLGlpBio[8]
Ethanol100 mM38.93 mg/mLTocris Bioscience[1], R&D Systems[2]
Ethanol78 mg/mL78 mg/mLSelleck Chemicals[7]
Ethanol1 mg/mL1 mg/mLGlpBio[8]
Water25 mg/mL (64.22 mM) (requires sonication)25 mg/mLMedchemExpress[6]
DMF30 mg/mL30 mg/mLGlpBio[8]
DMF:PBS (pH 7.2) (1:2)-0.33 mg/mLGlpBio[8]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO:

  • Materials:

    • SB-204990 (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of SB-204990 to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of SB-204990 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.38927 mg of SB-204990 (Molecular Weight: 389.27 g/mol ). Always use the batch-specific molecular weight provided on the CoA.

    • Add the appropriate volume of DMSO to the vial. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

    • Vortex or sonicate the solution gently until the solid is completely dissolved. A clear, colorless solution should be obtained.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for Cell-Based Assays:

  • Procedure:

    • Thaw a single aliquot of the SB-204990 stock solution at room temperature.

    • Serially dilute the stock solution with cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix the working solution thoroughly by gentle pipetting before adding it to the cells.

    • Prepare fresh working solutions for each experiment.

Troubleshooting Guide

Issue 1: The SB-204990 powder will not dissolve in the solvent.

  • Possible Causes:

    • Incorrect solvent choice.

    • The concentration is too high for the selected solvent.

    • The solvent quality is poor (e.g., contains water).

  • Solutions:

    • Ensure you are using an appropriate solvent such as DMSO or ethanol.

    • Gently warm the solution to 37°C and/or sonicate for a short period to aid dissolution.

    • If the desired concentration is still not achievable, consider preparing a slightly lower stock concentration.

    • Use fresh, anhydrous grade DMSO for the best results.

Issue 2: Precipitation is observed after diluting the stock solution in aqueous media.

  • Possible Causes:

    • The solubility of SB-204990 is significantly lower in aqueous solutions compared to organic solvents.

    • The final concentration of the compound in the media is above its solubility limit.

    • Interaction with components in the cell culture media.

  • Solutions:

    • Increase the volume of the final dilution to lower the final concentration of SB-204990.

    • Ensure rapid and thorough mixing when diluting the stock solution into the aqueous media.

    • Consider a two-step dilution process: first dilute the DMSO stock into a smaller volume of media, mix well, and then add this to the final volume.

    • If precipitation persists, you may need to use a lower final concentration for your assay.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Causes:

    • Degradation of the SB-204990 stock solution due to improper storage or repeated freeze-thaw cycles.

    • Inaccurate final concentration due to pipetting errors.

    • The final DMSO concentration is affecting the cells.

  • Solutions:

    • Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

    • Use calibrated pipettes and proper pipetting techniques for accurate dilutions.

    • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the ATP Citrate Lyase (ACLY) signaling pathway and a general experimental workflow for using SB-204990.

ACLY_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ACLY ACLY Regulation cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt Activates ACLY ACLY Akt->ACLY Phosphorylates (Ser455) p-ACLY (Active) p-ACLY (Active) ACLY->p-ACLY (Active) Acetyl-CoA Acetyl-CoA p-ACLY (Active)->Acetyl-CoA Citrate Citrate Citrate->p-ACLY (Active) Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol_Synthesis Histone_Acetylation Histone Acetylation Acetyl-CoA->Histone_Acetylation SB-204990 SB-204990 SB-204990->ACLY Inhibits

Caption: ATP Citrate Lyase (ACLY) Signaling Pathway and Inhibition by SB-204990.

Experimental_Workflow Start Prepare_Stock Prepare SB-204990 Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -20°C / -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution in Cell Culture Medium Store_Stock->Prepare_Working Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with SB-204990 and Vehicle Control Cell_Culture->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Viability, Western Blot, etc.) Incubate->Assay Analyze_Data Analyze and Interpret Results Assay->Analyze_Data End Analyze_Data->End

Caption: General Experimental Workflow for Using SB-204990 in In Vitro Assays.

References

Technical Support Center: Addressing Off-Target Effects in Small Molecule Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, understanding, and mitigating off-target effects during the screening and development of small molecule compounds. Since the identifier "SB-204900" does not correspond to a known public compound, this guide will address the broader and critical challenge of off-target effects using the placeholder "Compound X".

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in drug discovery?

A1: Off-target effects occur when a drug or compound interacts with unintended biological molecules, in addition to its intended therapeutic target.[1][2] These interactions can lead to a range of undesirable outcomes, including toxicity, reduced efficacy, and confounding experimental results that can lead to misinterpretation of a compound's mechanism of action.[3][4] In the preclinical stage, unidentified off-target effects can cause costly failures in later clinical trials.[3][5] It is a widespread issue, as most small molecule drugs interact with multiple off-targets.[2][6]

Q2: What are the common causes of off-target effects for small molecule inhibitors?

A2: Several factors contribute to off-target effects:

  • Structural Similarity: Many protein families, such as kinases, share highly similar ATP-binding pockets. An inhibitor designed for one kinase may bind to many others.[4]

  • High Compound Concentration: Using concentrations significantly above the compound's affinity (IC₅₀ or Kᵢ) for its primary target increases the likelihood of binding to lower-affinity, off-target molecules.[7]

  • Compound Promiscuity: The physicochemical properties of a compound can influence its tendency to bind to multiple targets.[2]

  • Cellular Context: The relative expression levels of on-target and potential off-target proteins within a specific cell type can determine the functional outcome of compound treatment.[7]

Q3: What is the difference between direct, indirect, and on-target toxicity?

A3: These terms describe different ways a compound can produce a cellular phenotype:

  • Direct On-Target Effect: The compound binds to its intended target, leading to the desired therapeutic outcome.

  • Direct Off-Target Effect: The compound binds directly to an unintended protein, causing a separate biological effect, which may be toxic or even beneficial (polypharmacology).[8][9]

  • Indirect Effect: The compound modulates its intended target, but this action then affects downstream signaling pathways in an unexpected or uncharacterized way.[9]

  • On-Target Toxicity: The intended target is modulated correctly, but this modulation itself leads to toxicity because the target is essential for normal cellular function in other contexts.

Q4: How can I proactively screen for potential off-target effects?

A4: A multi-step screening strategy is recommended.[10] Early-stage screening can involve computational (in silico) predictions to identify likely off-targets based on the compound's structure.[2][5] Subsequently, in vitro biochemical panels are used to test the compound against a wide range of related proteins (e.g., a kinase panel) or common liability targets (e.g., a GPCR panel).[11][12] Cellular assays and phenotypic screening can then provide a broader view of the compound's effects in a more biologically relevant system.[1][13]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: My compound shows significant cytotoxicity in my cell-based assay. How can I determine if this is an on-target or off-target effect?

This is a critical question. A cytotoxic phenotype may be the desired outcome (e.g., in cancer research), but it's crucial to confirm it's happening through the intended mechanism.

Troubleshooting Workflow: Cytotoxicity

G A Unexpected Cytotoxicity Observed B Step 1: Confirm On-Target Engagement (e.g., CETSA, NanoBRET) A->B E On-Target Engagement Confirmed? B->E C Step 2: Perform Target Knockdown/Out (siRNA, CRISPR) F Cytotoxicity Mitigated by Knockdown? C->F D Step 3: Profile Against Off-Target Panels (Kinase, GPCR, Safety Panels) G Conclusion: Likely Off-Target Cytotoxicity D->G E->C  Yes I No Engagement: Investigate formulation, permeability, or assay interference. E->I  No H Conclusion: Likely On-Target Cytotoxicity F->H  Yes J No Mitigation: Cytotoxicity is independent of the intended target. F->J  No I->D J->D

Caption: Workflow to dissect on-target vs. off-target cytotoxicity.

Detailed Steps:
  • Confirm Target Engagement: First, verify that Compound X is binding to its intended target in your cells at the concentrations causing cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[3] If the cytotoxicity is an on-target effect, knocking down the target should make the cells resistant to Compound X. If the cells remain sensitive, the cytotoxicity is likely due to an off-target interaction.[3]

  • Use a Structurally Unrelated Inhibitor: Test a different compound with a distinct chemical scaffold that is known to inhibit the same target. If this second compound recapitulates the cytotoxic phenotype, it strengthens the case for an on-target effect.

  • Broad Panel Screening: Profile Compound X against a broad panel of off-target liability panels, such as a kinase panel or a GPCR safety panel.[12] This can help identify unintended targets that may be responsible for the toxicity.

Issue 2: The results from my reporter gene assay are inconsistent or show high background.

Reporter assays are sensitive to artifacts. Compound X might be directly interfering with the reporter protein (e.g., luciferase) or causing general cellular stress.

Troubleshooting Steps:
  • Run a Counter-Screen: Use a control reporter vector that lacks the specific response element for your pathway but contains a constitutive promoter. If Compound X still affects the signal from this vector, it indicates a direct effect on the reporter machinery or general cellular stress.

  • Test a Different Reporter System: Some compounds are known to inhibit luciferase enzymes. If you are using a luciferase-based system, try switching to a different reporter, such as Green Fluorescent Protein (GFP) or β-lactamase.

  • Perform a Cytotoxicity Assay in Parallel: Run a standard cytotoxicity assay (e.g., LDH release or a resazurin-based viability assay) using the same concentrations of Compound X.[14][15] This will tell you if the concentrations you are using in the reporter assay are causing general cell death, which would confound the results.

  • Optimize Compound Concentration: Perform a full dose-response curve. Off-target effects are often more pronounced at higher concentrations. Identify the lowest effective concentration range for your on-target effect.

Quantitative Data Summaries

Clear data presentation is crucial for interpreting screening results.

Table 1: Example Dose-Response Data for Cytotoxicity Analysis

Compound X Conc. (µM)% Cell Viability (Mean ± SD)LDH Release (Fold Change vs. Vehicle)
0 (Vehicle)100 ± 4.51.0 ± 0.1
0.198.2 ± 5.11.1 ± 0.2
185.7 ± 6.31.8 ± 0.3
552.1 ± 7.84.5 ± 0.6
1025.4 ± 4.98.2 ± 1.1
505.3 ± 2.115.7 ± 2.4

This table shows a typical dose-dependent decrease in cell viability and a corresponding increase in LDH release, a marker of cytotoxicity.[14]

Table 2: Example Kinase Selectivity Panel Results (Inhibitor Screen at 1 µM)

Kinase Target% Inhibition by Compound XNotes
Target A (On-Target) 95% Intended Target
Kinase B88%Potential primary off-target
Kinase C55%Moderate off-target activity
Kinase D12%Low/negligible activity
Kinase E5%Inactive
... (400+ others)<10%Generally clean profile

This table summarizes results from a kinase profiling service, highlighting a potent primary off-target (Kinase B) and a moderately inhibited kinase (Kinase C) that warrant further investigation.

Experimental Protocols

Protocol 1: LDH Release Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[15][16]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X. Add the compound to the cells and include "vehicle only" (negative control) and "lysis buffer" (positive control for maximum LDH release) wells. Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well of the new plate.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Abs) / (Max LDH Release Abs - Vehicle Abs)

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[7]

CETSA Experimental Workflow

G A 1. Cell Culture & Treatment (Vehicle vs. Compound X) B 2. Heating (Apply temperature gradient) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separation (Centrifuge to separate soluble vs. aggregated protein) C->D E 5. Protein Quantification (Western Blot, ELISA, etc. for the soluble fraction) D->E F 6. Data Analysis (Plot soluble protein vs. temp to generate melt curve) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or Compound X at the desired concentration and incubate to allow for target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a method like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble target protein as a function of temperature. A successful ligand-binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.

Disclaimer: This information is for research guidance only. Always follow local laboratory safety and ethical guidelines.

References

Refining analytical methods for SB-204900 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining analytical methods for the detection and quantification of SB-204900. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for developing a detection method for this compound?

A1: Begin by gathering information on the physicochemical properties of this compound, such as its chemical structure, molecular weight, solubility, and UV absorbance characteristics. This information is crucial for selecting the appropriate analytical technique, solvent systems, and initial instrument parameters. A logical workflow for method development is outlined below.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Literature Review & Compound Characterization B Select Analytical Technique (e.g., HPLC-UV, LC-MS) A->B C Initial Parameter Screening (Column, Mobile Phase, etc.) B->C D Method Optimization C->D E Assess Specificity & Linearity D->E Proceed to Validation F Determine Accuracy & Precision E->F G Establish Robustness & Stability F->G

Caption: General workflow for analytical method development.

Q2: Which analytical techniques are most suitable for the analysis of a small molecule like this compound?

A2: For a small molecule such as this compound, High-Performance Liquid Chromatography (HPLC) coupled with a detector is the most common and effective technique. The choice of detector depends on the compound's properties and the sensitivity required.

  • HPLC with UV Detection: A good starting point if the compound has a chromophore and absorbs UV light.

  • HPLC with Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, providing mass information for peak identification and confirmation.[1][2][3] This is particularly useful for complex matrices or when high sensitivity is required.

Q3: How do I choose the right HPLC column?

A3: The choice of an HPLC column depends on the polarity of this compound.

  • Reversed-Phase (RP) Columns (e.g., C18, C8): These are the most common and are suitable for non-polar to moderately polar compounds.

  • Normal-Phase (NP) Columns (e.g., Silica, Diol): Used for polar compounds that are not well-retained on RP columns.

  • Mixed-Mode Columns: These columns offer a combination of separation mechanisms, such as reversed-phase and ion-exchange, which can be beneficial for complex samples.[4]

A good starting point for many small molecules is a C18 reversed-phase column.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
No peak or very small peak 1. Incorrect wavelength selection.2. Sample concentration too low.3. Sample not eluting from the column.1. Run a UV scan of your standard to find the wavelength of maximum absorbance (λmax).2. Prepare a more concentrated sample.3. Change the mobile phase composition to be stronger (e.g., increase the organic solvent percentage in reversed-phase).
Broad or tailing peaks 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload.1. Flush the column or try a new column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the injection volume or sample concentration.
Split peaks 1. Clogged frit or column inlet.2. Sample solvent incompatible with the mobile phase.1. Reverse flush the column (if recommended by the manufacturer) or replace the column.2. Dissolve the sample in the mobile phase or a weaker solvent.
Drifting baseline 1. Column not equilibrated.2. Mobile phase composition changing.3. Detector lamp aging.1. Allow sufficient time for the column to equilibrate with the mobile phase.2. Prepare fresh mobile phase and ensure it is well-mixed.3. Check the lamp's usage hours and replace if necessary.
LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Low ion intensity 1. Poor ionization of the analyte.2. Ion suppression from the matrix or mobile phase additives.3. Incorrect mass spectrometer settings.1. Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative).2. Improve sample preparation to remove interfering substances. Use a mobile phase with volatile buffers (e.g., ammonium formate instead of phosphate buffers).3. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Unstable signal 1. Dirty ion source.2. Clogged sample cone or capillary.1. Clean the ion source according to the manufacturer's instructions.2. Perform a system flush or manually clean the sample cone and capillary.
Mass inaccuracy 1. Mass spectrometer needs calibration.2. High background noise.1. Calibrate the mass spectrometer using the appropriate calibration solution.2. Run a blank to identify and reduce sources of background contamination.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC-UV Method for this compound

This protocol provides a starting point for method development.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare working standards by diluting the stock solution with the mobile phase.

2. HPLC Conditions:

Parameter Initial Condition
Column C18, 4.6 x 150 mm, 5 µm[4][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Monitor at the λmax of this compound (if unknown, start at 254 nm)

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Construct a calibration curve by plotting peak area versus concentration for the working standards.
  • Determine the concentration of this compound in unknown samples by interpolating from the calibration curve.

Protocol 2: Sample Extraction from a Biological Matrix (Illustrative)

This protocol outlines a general procedure for extracting a small molecule from plasma.

A 1. Plasma Sample Spiked with Internal Standard B 2. Add Protein Precipitation Solvent (e.g., Acetonitrile) A->B C 3. Vortex to Mix B->C D 4. Centrifuge to Pellet Precipitated Proteins C->D E 5. Collect Supernatant D->E F 6. Evaporate to Dryness (Optional) E->F G 7. Reconstitute in Mobile Phase E->G F->G H 8. Inject into LC-MS System G->H

Caption: Workflow for protein precipitation sample preparation.

Data Presentation

Table 1: Hypothetical Data for HPLC Method Optimization
Parameter Condition 1 Condition 2 Condition 3 Result
Column C18C8Phenyl-HexylC18 provided the best peak shape.
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile resulted in sharper peaks.
Flow Rate (mL/min) 0.81.01.21.0 mL/min offered a good balance between resolution and run time.
Column Temp (°C) 25303530°C improved peak symmetry.
Table 2: Illustrative Linearity Data for this compound
Concentration (ng/mL) Peak Area (Arbitrary Units)
15,230
526,150
1051,980
50258,900
100521,300
Correlation Coefficient (r²) 0.9995

References

Technical Support Center: SB-204900 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for SB-204900 is not publicly available. This guide provides a general framework based on established principles for determining the stability and optimal storage conditions for a novel small molecule compound. It is intended to empower researchers to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial storage conditions for this compound?

A1: For a new compound with unknown stability, it is best to take a cautious approach. Initially, store this compound as a solid at -20°C or -80°C, protected from light and moisture.[1] If provided by the manufacturer, always follow their storage recommendations. For solutions, it is recommended to prepare them fresh for each experiment. If storage of solutions is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q2: How can I determine the long-term stability of this compound?

A2: Long-term stability is determined through a systematic stability study. This involves storing the compound under controlled conditions (e.g., specific temperature and humidity) and testing its purity and potency at predetermined time points. For regulatory purposes, these studies are governed by ICH guidelines (e.g., Q1A(R2)).[2]

Q3: What are the most common ways a small molecule like this compound might degrade?

A3: The most common chemical degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[3][4][5]

  • Hydrolysis: Reaction with water that can cleave labile functional groups such as esters, amides, lactams, and imines.[3][4] This process can be catalyzed by acidic or basic conditions.[3]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[4] Functional groups like phenols, thiols, and aldehydes are often susceptible.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[6]

Q4: How do I perform a forced degradation study for this compound?

A4: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a "stability-indicating" analytical method.[7][8] The study involves exposing the compound to harsh conditions that accelerate degradation.[7] A typical study includes exposure to:

  • Acidic and basic conditions (hydrolysis)

  • Oxidizing agents (e.g., hydrogen peroxide)

  • High temperatures (thermal stress)

  • Light (photolytic stress)[2][7]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] See the "Experimental Protocols" section for a detailed methodology.

Q5: What analytical method is best for detecting the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for developing a stability-indicating assay method (SIAM).[9][10][11] A validated SIAM can separate and quantify the intact parent drug from its degradation products and any other impurities.[9][12][13]

Troubleshooting Guide

Q: I see new, unexpected peaks in my HPLC chromatogram after storing my this compound solution. What should I do?

A: This is a strong indication of degradation.

  • Confirm: Re-analyze a freshly prepared solution to ensure the peaks are not an artifact of the system or solvent.

  • Characterize: If the peaks are real, they represent degradation products. A forced degradation study can help you systematically generate and identify these degradants.

  • Isolate and Identify: Use techniques like LC-MS to determine the mass of the degradation products, which can provide clues about their structure and the degradation pathway.

  • Optimize Storage: This finding suggests your current storage conditions are not optimal. A stability study is needed to find conditions that minimize degradation.

Q: The biological activity of my this compound has decreased over time. How can I confirm if this is due to degradation?

A: A loss of activity often correlates with a loss of the parent compound.

  • Chemical Analysis: Use a stability-indicating method like HPLC to quantify the amount of intact this compound remaining in your sample. A decrease in the main peak area and the appearance of new peaks would confirm chemical degradation.

  • Correlate Activity and Purity: Test the biological activity and chemical purity of the same sample at various time points. A graph of activity versus purity can establish a direct relationship.

  • Forced Degradation and Activity Testing: Test the biological activity of samples from your forced degradation study. This can help determine if the degradation products are inactive, have reduced activity, or are potentially interfering with the assay.

Q: My compound is labeled as light-sensitive. How should I handle it?

A:

  • Storage: Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[4]

  • Handling: Conduct all experimental manipulations in a dark room or under low-light conditions. Use amber-colored labware (e.g., Eppendorf tubes, pipette tips) if possible.

  • Instrumentation: When using instruments like plate readers or HPLC, ensure the samples are protected from ambient light before analysis. Many autosamplers have covers that serve this purpose.

Data Presentation

Use the following template to record and summarize the results from your forced degradation study of this compound.

Stress ConditionTime (hours)Temperature (°C)% this compound RemainingNumber of Degradation PeaksPeak Area of Major Degradant (%)
0.1 M HCl260
0.1 M HCl860
0.1 M NaOH260
0.1 M NaOH860
3% H₂O₂225
3% H₂O₂825
Heat (Solid)2480
Heat (Solution)2480
Photolytic (Solid)2425
Photolytic (Solution)2425

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with UV/PDA or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile).

  • Set Up Stress Conditions: For each condition, use a concentration of this compound that gives a good response on the HPLC system (e.g., 100 µg/mL). Prepare a control sample (unstressed) in the same diluent for comparison.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation:

      • Solid: Store solid this compound in an oven at 80°C.

      • Solution: Store a solution of this compound in a suitable solvent at 80°C.

    • Photolytic Degradation:

      • Solid: Expose solid this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

      • Solution: Expose a solution of this compound to the same light source. Include a dark control wrapped in foil to differentiate between photolytic and thermal degradation.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[2] Adjust exposure times as needed.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target concentration with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples and the control sample using an appropriate HPLC method. The method should be capable of separating the parent peak from any new peaks that appear.

  • Data Analysis: Calculate the percentage of this compound remaining. Determine the number and relative abundance of degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis A Prepare 1 mg/mL This compound Stock Solution B Dilute to 100 µg/mL in Stress Media A->B C Acid Hydrolysis (0.1 M HCl, 60°C) D Base Hydrolysis (0.1 M NaOH, 60°C) E Oxidation (3% H₂O₂, RT) F Thermal Stress (80°C, Solution/Solid) G Photolytic Stress (ICH Q1B, Solution/Solid) H Sample at Time Points (e.g., 0, 2, 8, 24h) C->H I Neutralize/Dilute Samples H->I J Analyze via Stability-Indicating HPLC I->J K Quantify Parent Compound & Degradation Products J->K G cluster_main Common Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Compound This compound (Intact Drug) Hydrolysis_Product Hydrolysis Product(s) Compound->Hydrolysis_Product + H₂O (Acid/Base catalysis) Oxidation_Product Oxidation Product(s) Compound->Oxidation_Product + O₂ (Heat/Light/Metal catalysis) Photolysis_Product Photolysis Product(s) Compound->Photolysis_Product + Light (hν)

References

Technical Support Center: Scaling Up the Synthesis of SB-204900

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of SB-204900. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, is typically achieved through a convergent synthesis. This involves the preparation of two key intermediates: 3-phenyloxirane-2-carboxylic acid and N-methyl-N-styrylamine. These intermediates are then coupled to form the final product. The critical step for forming the oxirane ring is the Darzens reaction.

Q2: What are the key chemical transformations involved in the synthesis of this compound?

A2: The key transformations are:

  • Darzens Reaction: Formation of the 3-phenyloxirane-2-carboxylate core.

  • Amide Coupling: Formation of the amide bond between the carboxylic acid of the oxirane intermediate and the secondary amine, N-methyl-N-styrylamine.

  • Synthesis of N-methyl-N-styrylamine: This intermediate can be prepared through various methods, including the reductive amination of phenylacetaldehyde with methylamine.

Q3: What are the primary challenges when scaling up the Darzens reaction for the oxirane intermediate?

A3: Scaling up the Darzens reaction can present several challenges:

  • Exothermic Reaction Control: The initial deprotonation and subsequent condensation are often exothermic and require careful temperature management to prevent side reactions and ensure stereoselectivity.

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized high concentrations of base, promoting side reactions such as the self-condensation of the aldehyde or hydrolysis of the ester.

  • Stereoselectivity: Maintaining the desired trans stereochemistry of the epoxide can be challenging on a larger scale and is often influenced by the choice of base, solvent, and reaction temperature.

  • Work-up and Purification: Handling large volumes of reaction mixtures and performing extractions and purifications can be cumbersome. Emulsion formation during aqueous work-up is a common issue.

Troubleshooting Guides

Troubleshooting the Darzens Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Epoxide 1. Incomplete deprotonation of the α-haloester. 2. Side reactions (e.g., Cannizzaro reaction of the aldehyde, self-condensation). 3. Hydrolysis of the ester starting material or product.1. Ensure the base is fresh and of the correct stoichiometry. Use a stronger base if necessary (e.g., sodium ethoxide, sodium hydride). 2. Maintain a low reaction temperature during base addition and aldehyde addition. Ensure efficient stirring. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Poor Stereoselectivity (cis/trans mixture) 1. Reaction temperature is too high. 2. Inappropriate choice of base or solvent. 3. Epimerization of the product during work-up or purification.1. Maintain strict temperature control, typically at low temperatures (e.g., -10 to 0 °C). 2. Screen different base/solvent combinations. Protic solvents can sometimes affect stereoselectivity. 3. Use mild work-up conditions. Avoid strongly acidic or basic conditions if the epoxide is sensitive. Consider purification by crystallization if possible.
Formation of By-products 1. Self-condensation of the aldehyde. 2. Favorskii rearrangement of the α-haloester. 3. Polymerization of the aldehyde.1. Add the aldehyde slowly to the reaction mixture containing the deprotonated α-haloester. 2. This is more common with certain substrates. A change in base or solvent may mitigate this. 3. Ensure the aldehyde is of high purity and free of acidic impurities that can catalyze polymerization.
Difficult Work-up (Emulsion) 1. Presence of insoluble salts or polymeric material. 2. High concentration of reactants or products.1. Add a saturated solution of brine to help break the emulsion. 2. Dilute the reaction mixture with more organic solvent before the aqueous wash. 3. Filtration through a pad of celite may be necessary to remove solids before extraction.
Troubleshooting the Amide Coupling Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inefficient activation of the carboxylic acid. 2. Decomposition of the coupling agent. 3. Poor nucleophilicity of the secondary amine. 4. Side reaction of the epoxide ring.1. Choose an appropriate coupling agent (e.g., DCC, EDC, HATU). Ensure it is fresh. 2. Some coupling agents are moisture-sensitive; use anhydrous conditions. 3. Add a non-nucleophilic base (e.g., DIPEA) to scavenge the acid formed during the reaction. 4. Perform the reaction at or below room temperature to avoid potential ring-opening of the epoxide.
Difficult Purification 1. Removal of coupling agent by-products (e.g., DCU from DCC). 2. Unreacted starting materials.1. For DCC, the urea by-product is often insoluble in the reaction solvent and can be removed by filtration. For water-soluble by-products from EDC, aqueous washes are effective. 2. Use a slight excess of one of the reactants to ensure complete conversion of the other, more valuable, starting material. Chromatographic purification may be necessary.

Experimental Protocols

Synthesis of Ethyl 3-phenyloxirane-2-carboxylate (Darzens Reaction)
  • Materials: Benzaldehyde, Ethyl chloroacetate, Sodium ethoxide, Ethanol (anhydrous), Diethyl ether.

  • Procedure:

    • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol at 0 °C under a nitrogen atmosphere.

    • The solution is cooled to -10 °C, and a mixture of freshly distilled benzaldehyde and ethyl chloroacetate is added dropwise over 1-2 hours, maintaining the internal temperature below -5 °C.

    • The reaction mixture is stirred at -10 °C for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.

    • The reaction is quenched by pouring it into a mixture of ice and water.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography.

Hydrolysis to 3-phenyloxirane-2-carboxylic acid
  • Materials: Ethyl 3-phenyloxirane-2-carboxylate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • The ethyl ester is dissolved in a mixture of ethanol and water.

    • A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • Ethanol is removed under reduced pressure.

    • The aqueous solution is washed with diethyl ether to remove any unreacted ester.

    • The aqueous layer is cooled in an ice bath and acidified with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound (Amide Coupling)
  • Materials: 3-phenyloxirane-2-carboxylic acid, N-methyl-N-styrylamine, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (anhydrous).

  • Procedure:

    • 3-phenyloxirane-2-carboxylic acid and N-methyl-N-styrylamine are dissolved in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

    • A catalytic amount of DMAP is added.

    • The solution is cooled to 0 °C, and a solution of DCC in dichloromethane is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.

    • The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound Intermediates
Step Reactants Solvent Base/Reagent Temperature (°C) Typical Yield (%)
Darzens Reaction Benzaldehyde, Ethyl chloroacetateEthanolSodium Ethoxide-10 to 2575-85
Hydrolysis Ethyl 3-phenyloxirane-2-carboxylateEthanol/WaterSodium Hydroxide2585-95
Amide Coupling 3-phenyloxirane-2-carboxylic acid, N-methyl-N-styrylamineDichloromethaneDCC, DMAP0 to 2560-75

Visualizations

Synthesis_Workflow cluster_darzens Darzens Reaction cluster_coupling Amide Coupling benzaldehyde Benzaldehyde epoxy_ester Ethyl 3-phenyloxirane-2-carboxylate benzaldehyde->epoxy_ester ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->epoxy_ester n_methyl_styrylamine N-methyl-N-styrylamine sb204900 This compound n_methyl_styrylamine->sb204900 epoxy_acid 3-phenyloxirane-2-carboxylic acid epoxy_ester->epoxy_acid Hydrolysis (NaOH, H2O/EtOH) epoxy_acid->sb204900 darzens_reagents + Sodium Ethoxide in Ethanol coupling_reagents + DCC, DMAP in CH2Cl2

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield in Darzens Reaction check_base Check Base Activity & Stoichiometry start->check_base check_temp Review Temperature Control check_base->check_temp OK use_fresh_base Use Fresh/Stronger Base Adjust Stoichiometry check_base->use_fresh_base Inactive/Insufficient check_mixing Evaluate Mixing Efficiency check_temp->check_mixing OK optimize_temp Implement Stricter Temperature Control check_temp->optimize_temp Poor Control improve_stirring Increase Stirring Rate Use Baffled Reactor check_mixing->improve_stirring Inefficient check_reagents Verify Purity of Aldehyde & Ester check_mixing->check_reagents OK end Yield Improved use_fresh_base->end optimize_temp->end improve_stirring->end check_reagents->end Impure Reagents (Purify)

Caption: Troubleshooting logic for low yield.

Validation & Comparative

Confirming the Structure of Synthetic SB-204900: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for confirming the chemical structure of synthetic SB-204900, a novel oxirane carboxamide. Due to the limited availability of primary experimental data in publicly accessible literature, this document outlines the necessary experiments and provides comparative data from closely related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of similar chemical entities.

Chemical Identity and Alternatives

This compound is chemically identified as N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide . It belongs to a class of naturally derived compounds isolated from Clausena lansium. Structurally related compounds, which can be considered for comparative analysis, include other clausena alkaloids such as clausenamide and neoclausenamide. These compounds share a common biosynthetic precursor with this compound.

Structural Confirmation: Experimental Data

Table 1: ¹H NMR Spectroscopic Data

Assignment This compound (Predicted) trans-N,N-diethyl-3-phenyloxirane-2-carboxamide (CDCl₃, 500 MHz)
N-CH₃
N-CH=CH-Ph
Oxirane H-23.70 (d, J = 1.2 Hz, 1H)
Oxirane H-34.14 (d, J = 1.2 Hz, 1H)
Phenyl H7.15-7.41 (m, 5H)
N(CH₂CH₃)₂1.13 (t, J = 7.5 Hz, 3H), 1.22 (t, J = 7.5 Hz, 3H), 3.34 (q, J = 7.5 Hz, 2H), 3.48 (q, J = 7.5 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Assignment This compound (Predicted) trans-N,N-diethyl-3-phenyloxirane-2-carboxamide (CDCl₃, 125 MHz)
C=O162.2
N-CH₃
N-CH=CH-Ph
Oxirane C-261.2
Oxirane C-353.0
Phenyl C128.0 - 135.0
N(CH₂CH₃)₂12.8, 14.4, 41.0, 42.1

Table 3: Mass Spectrometry Data

Analysis This compound (Predicted) trans-N,N-diethyl-3-phenyloxirane-2-carboxamide
Molecular FormulaC₁₈H₁₇NO₂C₁₃H₁₇NO₂
Molecular Weight279.34 g/mol 219.28 g/mol
HRMS (ESI) [M+H]⁺calc. 280.1332calc. 220.1332, found 220.1329

Table 4: X-ray Crystallography Data

Parameter This compound (Hypothetical) (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)6.6610 (1)
b (Å)10.0343 (2)
c (Å)20.2433 (3)
α, β, γ (°)90, 90, 9090, 90, 90
Z44

Experimental Protocols

Synthesis of N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide (this compound)

A detailed synthetic protocol for a related glycidic amide is described below, which can be adapted for the synthesis of this compound.

General Procedure for the Synthesis of Glycidic Amides:

  • To a solution of the appropriate α-bromo amide (1 equivalent) in a suitable solvent (e.g., THF), add the corresponding tertiary amine (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting solid, wash with ethyl acetate, and dry under vacuum to yield the ammonium salt.

  • To a biphasic mixture of the ammonium salt (1 equivalent) in a suitable solvent system (e.g., CH₂Cl₂/H₂O) and a phase-transfer catalyst, add the desired aldehyde (2 equivalents).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired glycidic amide.

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition and exact mass of the synthesized compound.

  • X-ray Crystallography: Single crystals of suitable quality can be grown by slow evaporation from a suitable solvent. X-ray diffraction data should be collected on a diffractometer equipped with a suitable radiation source (e.g., Cu Kα). The structure should be solved and refined using standard crystallographic software.

Biological Context and Signaling Pathways

While direct biological studies on this compound are limited, its close analog, (-)-clausenamide, has been shown to possess neuroprotective properties, particularly in models of Alzheimer's disease. The proposed mechanism of action for (-)-clausenamide involves multiple targets. A plausible signaling pathway that may be influenced by this compound, based on the activity of related compounds, is depicted below.

G cluster_membrane Extracellular cluster_cytoplasm Intracellular SB204900 This compound Ca_Channel Ca²⁺ Channel SB204900->Ca_Channel Modulates Cholinergic_System Cholinergic System Modulation SB204900->Cholinergic_System Modulates Akt Akt SB204900->Akt Activates Cell_Membrane Cell Membrane Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection Synaptic_Plasticity->Neuroprotection

Caption: Plausible signaling pathways of this compound.

This diagram illustrates the potential multi-target effects of this compound, including the modulation of intracellular calcium levels, the cholinergic system, and the activation of the pro-survival Akt signaling pathway, ultimately leading to neuroprotection. Experimental validation is required to confirm these pathways for this compound.

A Comparative Analysis of the Biological Activity of SB-204741 and Other Potent 5-HT2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the selective 5-HT2B receptor antagonist SB-204741 and its functional alternatives, RS-127445 and SB-206553. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.

The serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR), is a critical player in various physiological processes. Its overactivation has been linked to pathological conditions such as cardiac valvulopathy and pulmonary arterial hypertension. Consequently, the development of potent and selective 5-HT2B receptor antagonists is of significant interest in medicinal chemistry. This guide focuses on SB-204741, a notable 5-HT2B antagonist, and compares its biological profile with two other widely studied antagonists, RS-127445 and SB-206553, which can be considered functional derivatives or alternatives in the context of 5-HT2B receptor antagonism.

Comparative Biological Activity

The following table summarizes the key in vitro biological activity data for SB-204741, RS-127445, and SB-206553, focusing on their affinity for the 5-HT2B receptor and their functional antagonism.

CompoundTarget(s)pKi / pA2IC50 / pIC50Selectivity
SB-204741 5-HT2B Receptor7.1 (pKi)[1]956 nM (IC50)[2]Selective for 5-HT2B over 5-HT2C (~20-fold)[1]
RS-127445 5-HT2B Receptor9.5 (pKi)[3][4]10.4 (pIC50)[3][4][5]>1000-fold selective over other 5-HT receptors (5-HT2A, 5-HT2C, etc.)[3][4]
SB-206553 5-HT2B & 5-HT2C Receptors7.65 (pKi for 5-HT2B), 7.92 (pKi for 5-HT2C), 8.9 (pA2 for 5-HT2B)[6][7]-Potent antagonist for both 5-HT2B and 5-HT2C receptors, with low affinity for 5-HT2A (pKi 5.8)[6]

Key Observations:

  • Potency: RS-127445 exhibits the highest affinity for the 5-HT2B receptor, with a pKi of 9.5, indicating nanomolar binding affinity.[3][4] SB-206553 also shows high affinity for the 5-HT2B receptor.[6] SB-204741, while still a potent antagonist, has a lower pKi of 7.1.[1]

  • Selectivity: RS-127445 is highly selective for the 5-HT2B receptor, with over 1000-fold greater affinity for this subtype compared to other serotonin receptors.[3][4] SB-204741 also demonstrates selectivity for the 5-HT2B receptor, particularly over the 5-HT2C receptor.[1] In contrast, SB-206553 is a mixed antagonist, potently blocking both 5-HT2B and 5-HT2C receptors.[6] This lack of selectivity for SB-206553 may have implications for its pharmacological profile and potential side effects.

Experimental Protocols

The biological data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize 5-HT2B receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2B receptor by the test compound (e.g., SB-204741, RS-127445, SB-206553).

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled 5-HT2B receptor ligand (e.g., [³H]-5-HT).

  • Test Compounds: Serial dilutions of the antagonist.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer to allow for competitive binding to the 5-HT2B receptors.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_0 Experimental Workflow: Radioligand Binding Assay A Incubation: Cell Membranes + Radioligand + Test Compound B Filtration: Separate Bound from Unbound Ligand A->B C Washing: Remove Non-specific Binding B->C D Detection: Measure Radioactivity on Filters C->D E Data Analysis: Calculate IC50 and Ki D->E

Workflow for a Radioligand Binding Assay.
Functional Antagonism Assay (Inositol Phosphate Accumulation)

This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For Gq-coupled receptors like 5-HT2B, agonist stimulation leads to the activation of phospholipase C and the subsequent production of inositol phosphates (IPs).

Objective: To determine the potency of an antagonist in inhibiting agonist-induced inositol phosphate accumulation in cells expressing the 5-HT2B receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).

  • Agonist: A known 5-HT2B receptor agonist (e.g., serotonin).

  • Test Compounds: Serial dilutions of the antagonist.

  • Labeling Reagent: [³H]-myo-inositol.

  • Stimulation Buffer: A physiological salt solution.

  • Lysis Buffer: To stop the reaction and extract inositol phosphates.

  • Ion-Exchange Chromatography Columns: To separate different inositol phosphate species.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Cell Labeling: Cells are incubated with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of the 5-HT2B agonist in the presence of the antagonist.

  • Lysis and IP Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.

  • IP Separation: The different inositol phosphate species are separated using ion-exchange chromatography.

  • Detection: The radioactivity of the eluted inositol phosphates is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50) is determined. This value is used to calculate the antagonist's potency (pA2 or pKB).[5]

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor primarily signals through the Gq/11 G protein pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including cell proliferation and smooth muscle contraction. 5-HT2B receptor antagonists, such as SB-204741, RS-127445, and SB-206553, block the initial step of this cascade by preventing agonist binding to the receptor.

G cluster_0 5-HT2B Receptor Signaling Pathway Agonist 5-HT Agonist Receptor 5-HT2B Receptor Agonist->Receptor Binds to Gq11 Gq/11 Receptor->Gq11 Activates Antagonist SB-204741 / RS-127445 / SB-206553 Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Cellular_Response Cellular Response (e.g., Proliferation, Contraction) PKC->Cellular_Response

Simplified 5-HT2B Receptor Signaling Pathway.

References

Navigating the Path from Hit to Lead: A Guide to Validating SB-204900 High-Throughput Screening Hits

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) campaigns face the critical challenge of distinguishing promising lead candidates from a sea of initial hits. This guide provides a framework for validating hits emerging from screens involving the hypothetical compound SB-204900, offering a comparative analysis of validation methodologies and the requisite experimental data to support decision-making.

The successful translation of a high-throughput screening hit into a viable drug candidate hinges on a rigorous and multi-faceted validation process. This process is designed to confirm the on-target activity of the compound, eliminate false positives, and build a data package that justifies progression into lead optimization. For a hypothetical screening campaign where this compound was identified as a modulator of a key signaling pathway, this guide outlines the essential steps and data required for robust hit validation.

Comparative Analysis of Hit Validation Strategies

Once a primary HTS campaign identifies a set of initial hits, a cascade of secondary and orthogonal assays is necessary to confirm their activity and elucidate their mechanism of action. The choice of validation assays is intrinsically linked to the nature of the biological target and the technology employed in the primary screen. A combination of biochemical and cell-based assays is often the most effective approach.

ParameterBiochemical Assays (e.g., Enzyme Kinetics, Binding Assays)Cell-Based Assays (e.g., Reporter Gene, Second Messenger Assays)
Primary Readout Direct measurement of target engagement or activity modulation (e.g., IC50, Kd).Measurement of a downstream cellular response (e.g., gene expression, protein phosphorylation).
Throughput HighModerate to High
Data Richness Provides specific information about the direct interaction with the target.Offers insights into the compound's effect in a more physiological context.
Potential for Artifacts Prone to interference from compound aggregation, assay technology-specific artifacts.Can be affected by off-target effects, cytotoxicity, or compound permeability issues.

Experimental Protocols for Hit Validation

A robust hit validation plan will incorporate a tiered approach, starting with simple, rapid assays to triage initial hits and progressing to more complex, physiologically relevant models.

Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of the primary hits and determine their potency.

Protocol:

  • Re-synthesize or re-order the hit compounds to ensure purity and identity.

  • Perform dose-response curves in the primary assay format to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • A minimum of an 8-point dose-response curve with at least two replicates is recommended.

Orthogonal Assays

Objective: To confirm the hit's activity using a different assay technology or a distinct biological readout to rule out technology-specific artifacts.

Protocol (Example: Kinase Inhibitor):

  • Primary Assay: A fluorescence-based kinase activity assay.

  • Orthogonal Assay: A label-free binding assay such as Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA) to confirm direct target engagement.

Selectivity and Counterscreens

Objective: To assess the specificity of the hit compound and identify potential off-target activities.

Protocol:

  • Screen the validated hits against a panel of related targets (e.g., other kinases in the same family).

  • Perform counterscreens against components of the assay system to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors in a luciferase-based reporter assay).

Cell-Based Activity Confirmation

Objective: To verify that the compound is active in a cellular context and can engage its target within a living cell.

Protocol:

  • Develop a cell-based assay that measures a downstream event in the signaling pathway of interest (e.g., phosphorylation of a substrate, translocation of a protein, or expression of a reporter gene).

  • Determine the EC50 of the compound in the cell-based assay.

  • Assess cytotoxicity in parallel using an assay such as MTT or CellTiter-Glo to ensure that the observed activity is not due to cell death.

Visualizing the Path to Validation

Understanding the workflow and the underlying biological pathways is crucial for effective hit validation.

Hit_Validation_Workflow HTS Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Counterscreens Counterscreens & Selectivity Profiling Orthogonal_Assay->Counterscreens Cell_Based_Assay Cell-Based Assay Counterscreens->Cell_Based_Assay Validated_Hit Validated Hit Cell_Based_Assay->Validated_Hit

Caption: A generalized workflow for the validation of hits from a high-throughput screening campaign.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 SB204900 This compound SB204900->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the potential point of intervention for this compound.

By systematically applying these validation principles and methodologies, researchers can confidently advance the most promising hits from their HTS campaigns, increasing the likelihood of discovering novel and effective therapeutics.

Unveiling the Potential of SB-204900: A Comparative Guide to Its Predicted Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential biological targets of SB-204900, a novel oxirane carboxamide isolated from Clausena lansium. Due to the structural similarity of its oxirane carboxamide core to the known Fatty Acid Synthase (FASN) inhibitor, Cerulenin, this guide focuses on FASN as a primary hypothesized target. We present a comparative analysis of this compound's potential activity with established FASN inhibitors and explore other potential cytotoxic compounds from its natural source, Clausena lansium. All experimental data from related compounds are presented for comparative assessment.

Executive Summary

This compound's chemical structure strongly suggests its potential as a Fatty Acid Synthase (FASN) inhibitor. FASN is a key enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival. Inhibition of FASN has emerged as a promising strategy in oncology. This guide will delve into the comparative efficacy of known FASN inhibitors and the broader cytotoxic potential of phytochemicals found in Clausena lansium.

Comparison of FASN Inhibitors and Clausena lansium Constituents

The following tables summarize the inhibitory potency of known FASN inhibitors against their target and the cytotoxic effects of various compounds isolated from Clausena lansium on different cancer cell lines. This data provides a benchmark for predicting the potential efficacy of this compound.

Table 1: Comparative Inhibitory Potency of Known FASN Inhibitors

CompoundTargetIC50 ValueOrganism/Cell Line
CeruleninFatty Acid Synthase5.55 µg/mLU-87MG human glioblastoma cells[1]
OrlistatFatty Acid Synthase (Thioesterase domain)250 - 500 nMHuman Umbilical Vein Endothelial Cells (HUVECs)[2]
TVB-2640 (Denifanstat)Fatty Acid Synthase0.052 µMNot specified[3][4][5]
FT-4101Fatty Acid Synthase40 nMHuman FASN (enzymatic assay)[6]

Table 2: Cytotoxic Activity of Compounds from Clausena lansium

Compound/ExtractCell LineIC50 Value (µg/mL)
3-formyl carbazoleK562 (Leukemia)12.71[7]
3-formyl carbazoleH1299 (Non-small cell lung carcinoma)13.23[7]
3-formyl carbazoleSMMC-7721 (Liver cancer)6.19[7]
methyl carbazole-3-carboxylateH1299 (Non-small cell lung carcinoma)15.77[7]
methyl carbazole-3-carboxylateSMMC-7721 (Liver cancer)10.69[7]
2-methoxy-1-(3-methyl-buten-1-yl)-9H-carbazole-3-carbaldehydeSMMC-7721 (Liver cancer)7.61[7]
Pericarp extractMDA-MB-231 (Breast cancer)Notable anti-tumor effects[8]

Hypothesized Signaling Pathway and Experimental Workflows

To visualize the potential mechanism of action of this compound and the experimental procedures used to assess its activity, the following diagrams are provided.

FASN_Inhibition_Pathway cluster_input Metabolic Inputs cluster_fasn Fatty Acid Synthesis cluster_output Cellular Processes Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Membrane_Synthesis Membrane Synthesis & Cell Proliferation Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation & Signaling Palmitate->Protein_Palmitoylation This compound This compound This compound->FASN Inhibition

Caption: Hypothesized mechanism of this compound via FASN inhibition.

Experimental_Workflows cluster_fasn_assay FASN Inhibition Assay cluster_cytotoxicity_assay Cytotoxicity Assay (MTT) FASN1 Incubate purified FASN with this compound FASN2 Add Acetyl-CoA, Malonyl-CoA, and NADPH FASN1->FASN2 FASN3 Monitor NADPH oxidation at 340 nm FASN2->FASN3 Cyto1 Seed cancer cells in 96-well plates Cyto2 Treat cells with various concentrations of this compound Cyto1->Cyto2 Cyto3 Add MTT reagent and incubate Cyto2->Cyto3 Cyto4 Solubilize formazan crystals Cyto3->Cyto4 Cyto5 Measure absorbance at 570 nm Cyto4->Cyto5

Caption: Experimental workflows for target validation.

Detailed Experimental Protocols

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is adapted from spectrophotometric assays monitoring NADPH oxidation.

Materials:

  • Purified FASN enzyme

  • This compound (or other inhibitors)

  • Potassium phosphate buffer (pH 7.0)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.

  • Add the purified FASN enzyme to the mixture.

  • To measure background NADPH oxidation, monitor the absorbance at 340 nm for 3 minutes at 37°C.

  • Initiate the FASN-dependent reaction by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine the rate of NADPH oxidation.

  • To test for inhibition, pre-incubate the FASN enzyme with varying concentrations of this compound for a set period (e.g., 30 minutes) before adding the substrates and monitoring the reaction.

  • The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Protein Palmitoylation Assay (Acyl-Biotin Exchange)

This assay is used to determine if a compound inhibits the post-translational addition of palmitate to proteins.

Materials:

  • Cells treated with or without the inhibitor

  • Lysis buffer

  • N-ethylmaleimide (NEM) to block free thiols

  • Hydroxylamine (HAM) to cleave thioester bonds

  • Thiol-reactive biotin

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Lyse the cells and block all free thiol groups with NEM.

  • Treat the lysate with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines, exposing a free thiol. A control sample is treated without hydroxylamine.

  • Label the newly exposed thiols with a thiol-reactive biotin derivative.

  • Capture the biotinylated (i.e., originally palmitoylated) proteins using streptavidin-coated beads.

  • Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

  • A decrease in the signal in the inhibitor-treated sample compared to the control indicates inhibition of palmitoylation.

Conclusion

Based on its chemical structure, this compound holds significant promise as a novel inhibitor of Fatty Acid Synthase. The comparative data presented for established FASN inhibitors and other cytotoxic compounds from Clausena lansium provide a strong rationale for further investigation into its anticancer properties. The detailed experimental protocols included in this guide offer a clear path for the cross-validation of this compound's biological targets and the comprehensive evaluation of its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of natural product inhibitors of fatty acid synthase (FAS), a critical enzyme in lipogenesis that is overexpressed in many cancers. While the novel oxirane carboxamide SB-204900, isolated from Clausena lansium, has been identified, its specific biological activity data is not yet publicly available. However, its structural similarity to the well-characterized FAS inhibitor, cerulenin, places it within an important class of natural products with therapeutic potential. This document will therefore focus on a comparative analysis of established natural product FAS inhibitors, providing a framework for understanding their potential and for the future evaluation of compounds like this compound.

Quantitative Comparison of Natural Product FAS Inhibitors

The following table summarizes the inhibitory activities of several well-known natural product FAS inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme or the viability of cancer cells by 50%.

CompoundChemical ClassSourceTargetIC50Reference
Cerulenin Oxirane CarboxamideCephalosporium caerulensFatty Acid Synthase1.8 µg/mL[1]
Retinoblastoma (Y79) cells3.54 µg/mL[1]
(-)-Epigallocatechin-3-gallate (EGCG) Polyphenol (Catechin)Green TeaFatty Acid Synthase42.0 µg/mL[2]
Resveratrol Polyphenol (Stilbenoid)Grapes, BerriesFatty Acid Synthase6.1 µg/mL[2]
3'-Formylgenistein IsoflavoneChlorophora tinctoriaFatty Acid Synthase2.3 µg/mL
Ellagic acid 4-O-α-l-rhamnopyranoside Hydrolyzable TanninBuchenavia parvifloraFatty Acid Synthase7.5 µg/mL
Orlistat β-lactoneStreptomyces toxytriciniRetinoblastoma (Y79) cells145.25 µM[1]
Triclosan Phenolic etherSynthetic (structurally similar to some natural phenols)Retinoblastoma (Y79) cells7.29 µg/mL[1]

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against purified fatty acid synthase.

Principle: The activity of FAS is measured by monitoring the oxidation of NADPH to NADP+ at 340 nm, which is a required cofactor for the fatty acid synthesis pathway. A decrease in the rate of NADPH oxidation in the presence of an inhibitor indicates inhibition of FAS activity.

Materials:

  • Purified fatty acid synthase (e.g., from rat liver)

  • Potassium phosphate buffer (pH 7.0)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a quartz cuvette.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubate the mixture at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

  • The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., Y79 retinoblastoma cells)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Fatty Acid Synthase Inhibition and Downstream Signaling

Inhibition of fatty acid synthase in cancer cells leads to a cascade of events that ultimately result in apoptosis (programmed cell death) and cell cycle arrest. The diagram below illustrates the general signaling pathway initiated by FAS inhibition.

FAS_Inhibition_Pathway FAS_Inhibitor FAS Inhibitor (e.g., Cerulenin, this compound) FAS Fatty Acid Synthase (FAS) FAS_Inhibitor->FAS Inhibits Malonyl_CoA Malonyl-CoA Accumulation Fatty_Acid Fatty Acid Synthesis ↓ FAS->Fatty_Acid Catalyzes Malonyl_CoA->FAS Substrate (Accumulates upon inhibition) Apoptosis Apoptosis Malonyl_CoA->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway ↓ Fatty_Acid->PI3K_Akt Leads to Beta_Catenin β-catenin/C-myc Pathway ↓ PI3K_Akt->Beta_Catenin PI3K_Akt->Apoptosis Suppression leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Beta_Catenin->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Apoptosis Can lead to Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Involves p53_p21 p53/p21 Activation p53_p21->Cell_Cycle_Arrest Mediates

Caption: Downstream signaling effects of Fatty Acid Synthase (FAS) inhibition.

Experimental Workflow for FAS Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing novel FAS inhibitors from natural product extracts.

FAS_Inhibitor_Screening_Workflow Natural_Product_Extract Natural Product Extract (e.g., from Clausena lansium) FAS_Inhibition_Assay FAS Inhibition Assay (Primary Screen) Natural_Product_Extract->FAS_Inhibition_Assay Active_Extracts Active Extracts FAS_Inhibition_Assay->Active_Extracts Bioassay_Guided_Fractionation Bioassay-Guided Fractionation (e.g., Chromatography) Active_Extracts->Bioassay_Guided_Fractionation Pure_Compounds Isolation of Pure Compounds (e.g., this compound) Bioassay_Guided_Fractionation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation IC50_Determination IC50 Determination (FAS Assay) Pure_Compounds->IC50_Determination Cell_Based_Assays Cell-Based Assays (e.g., MTT, Apoptosis) IC50_Determination->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action

Caption: Workflow for the discovery of natural product FAS inhibitors.

References

Independent Verification of SB-204900's Reported Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an independent verification of a compound's properties is crucial for advancing scientific discovery and therapeutic development. This guide addresses the reported properties of SB-204900, a novel oxirane carboxamide isolated from the plant Clausena lansium. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the data required for a full comparative analysis.

While the existence of this compound as a distinct chemical entity has been established, there is a notable absence of published research detailing its biological activity, mechanism of action, binding affinity, and selectivity. The primary literature focuses on its isolation and structural characterization. This lack of pharmacological data precludes a direct, evidence-based comparison with alternative compounds and the creation of detailed experimental protocols for its verification.

This guide, therefore, serves to highlight the current informational void and to propose a roadmap for the necessary research to elucidate the properties of this compound.

Current State of Knowledge: A Data Deficit

A thorough search of scientific databases for "this compound" yields limited results, primarily pointing to its discovery. There is no publicly available information regarding its:

  • Biological Target(s): The specific proteins, enzymes, or receptors with which this compound interacts remain unidentified.

  • Binding Affinity and Selectivity: Quantitative data on its binding potency (e.g., Kᵢ, Kd, IC₅₀) to any biological target is not available.

  • In vitro and In vivo Efficacy: No studies have been published demonstrating a pharmacological effect in cellular or animal models.

  • Mechanism of Action: The signaling pathways or molecular mechanisms modulated by this compound are unknown.

A Proposed Path Forward: Essential Experiments for Characterization

To independently verify and characterize the properties of this compound, a systematic experimental approach is required. The following outlines key experimental areas and methodologies that would be necessary.

Table 1: Proposed Experiments for the Characterization of this compound
Experimental Area Objective Key Methodologies Potential Alternatives for Comparison
Target Identification To identify the primary biological target(s) of this compound.Affinity Chromatography-Mass Spectrometry, Chemical Proteomics, Yeast Three-Hybrid Screening.Dependent on identified target class.
Binding Assays To quantify the binding affinity and selectivity of this compound to its identified target(s).Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).Specific inhibitors or ligands for the identified target.
Functional Assays To determine the functional effect of this compound on its target(s) and downstream signaling.Enzyme activity assays, reporter gene assays, second messenger assays (e.g., cAMP, Ca²⁺ flux).Known agonists or antagonists of the identified target.
In Vitro Cellular Assays To evaluate the cellular effects of this compound.Cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays, migration assays, specific cell-based functional assays.Compounds with similar desired cellular effects.
In Vivo Pharmacological Studies To assess the efficacy, pharmacokinetics, and safety of this compound in animal models.Disease-relevant animal models, pharmacokinetic profiling (ADME), toxicology studies.Standard-of-care drugs for the relevant disease model.

Visualizing the Research Workflow

The logical progression of experiments necessary to characterize this compound can be visualized as a workflow. This diagram outlines the critical steps from initial screening to in-depth pharmacological profiling.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A High-Throughput Screening (Phenotypic or Target-Based) B Target Identification (e.g., Affinity Chromatography) A->B C Binding Assays (Affinity & Selectivity) B->C D Functional Assays (e.g., Enzyme Kinetics, Signaling) C->D E Cell-Based Assays (e.g., Viability, Proliferation) D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (Animal Models) F->G H Toxicology Studies G->H

Caption: A generalized workflow for the characterization of a novel compound like this compound.

Conclusion

The current body of scientific knowledge on this compound is limited to its chemical identity. To provide a comprehensive comparison and independent verification of its properties, as is standard practice in drug discovery and chemical biology, further research is imperative. The experimental framework proposed here offers a structured approach to systematically uncover the pharmacological profile of this compound. Without such data, any claims regarding its biological effects cannot be substantiated or independently verified. Researchers interested in this novel natural product have a clear opportunity to contribute significantly to the understanding of its potential therapeutic value.

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. While a specific disposal protocol for "SB-204900" cannot be provided without its chemical identity and associated Safety Data Sheet (SDS), this guide offers a comprehensive framework for the safe handling and disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals are encouraged to use this information in conjunction with the specific SDS for any chemical they intend to dispose of.

The Critical Role of the Safety Data Sheet (SDS)

The SDS is the primary source of information for the safe handling, storage, and disposal of any chemical. It is imperative to obtain the SDS for "this compound" from the manufacturer or supplier before proceeding with any disposal procedures. Key sections to consult in the SDS for disposal information include:

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions.

  • Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) to be worn.

  • Section 13: Disposal Considerations: Offers specific instructions on the appropriate disposal methods for the chemical.

  • Section 14: Transport Information: Contains information on proper packaging and labeling for transport.

  • Section 15: Regulatory Information: Outlines the specific regulations that apply to the chemical.

General Chemical Waste Disposal Procedures

Once the hazards of this compound have been identified from its SDS, the following general procedures should be followed. These steps are based on established laboratory safety guidelines.[1][2][3][4][5]

Step 1: Identification and Segregation

  • Identify Waste Characteristics: Determine if the waste is hazardous based on the SDS and local regulations. Characteristics of hazardous waste include ignitability, corrosivity, reactivity, and toxicity.[1]

  • Segregate Incompatible Chemicals: Never mix incompatible chemicals. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic substances.[2][5] Always consult the SDS for specific incompatibility information.

Step 2: Proper Containerization and Labeling

  • Use Compatible Containers: Chemical waste must be stored in containers made of a material that is compatible with the chemical.[2]

  • Securely Close Containers: Waste containers must be kept securely capped at all times, except when adding waste.[1][2]

  • Label Containers Clearly: All waste containers must be accurately labeled with the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive), and the date of accumulation.[1][3]

Step 3: Storage in a Designated Satellite Accumulation Area (SAA)

  • Designated Area: Store chemical waste in a designated SAA that is at or near the point of generation.[1][2]

  • Accumulation Limits: Be aware of the maximum allowable quantities of hazardous waste in an SAA as stipulated by your institution and local regulations.[1]

Step 4: Arrange for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a waste pickup from your EHS or equivalent department.[1] They are responsible for the final disposal in accordance with all applicable regulations.

Hazard Identification and Personal Protective Equipment

The following table summarizes key hazard classifications and the corresponding personal protective equipment (PPE) that may be required. This information should be verified and supplemented with the specific details found in the SDS for this compound.

Hazard ClassificationPotential RisksRecommended Personal Protective Equipment (PPE)
Flammable Fire or explosion hazard.Flame-resistant lab coat, safety glasses or goggles, nitrile gloves. Work in a well-ventilated area away from ignition sources.
Corrosive Causes severe skin burns and eye damage.[6]Chemical-resistant apron or lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
Toxic/Acutely Toxic Harmful or fatal if swallowed, inhaled, or in contact with skin.[6]Lab coat, safety glasses or goggles, appropriate gloves. Work in a chemical fume hood.
Reactive May react violently with water, air, or other chemicals.Lab coat, safety glasses or goggles, face shield, and appropriate gloves. Handle with extreme caution and follow specific instructions in the SDS.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[6]Prevent release to the environment. Use secondary containment.

Chemical Waste Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.

ChemicalDisposalWorkflow cluster_preparation Preparation cluster_handling Waste Handling & Storage cluster_disposal Disposal obtain_sds Obtain and Review Safety Data Sheet (SDS) identify_hazards Identify Chemical Hazards (Flammable, Corrosive, Toxic, etc.) obtain_sds->identify_hazards don_ppe Don Appropriate Personal Protective Equipment (PPE) identify_hazards->don_ppe segregate_waste Segregate Incompatible Chemical Waste don_ppe->segregate_waste use_container Use a Compatible and Properly Labeled Container segregate_waste->use_container store_saa Store in Designated Satellite Accumulation Area (SAA) use_container->store_saa request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup final_disposal EHS Manages Final Disposal (Treatment, Incineration, Landfill) request_pickup->final_disposal end_node End: Chemical Safely Disposed final_disposal->end_node start Start: Need to Dispose of Chemical start->obtain_sds

A flowchart outlining the key steps for safe laboratory chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.